molecular formula C5H10O2S B3051479 3-(Ethylsulphonyl)-1-propene CAS No. 34008-91-8

3-(Ethylsulphonyl)-1-propene

Cat. No.: B3051479
CAS No.: 34008-91-8
M. Wt: 134.2 g/mol
InChI Key: QVPMTBXAMZJINK-UHFFFAOYSA-N
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Description

3-(Ethylsulphonyl)-1-propene (CAS: 16215-14-8) is an organosulfur compound with the molecular formula C5H10O2S . It features a propene backbone linked to an ethylsulphonyl group, a key functional group that enhances its reactivity and makes it a valuable building block in synthetic organic chemistry . This compound is primarily used in research and development laboratories for the synthesis of more complex molecules. Its applications span across various fields, including materials science, where it can serve as a monomer or precursor, and medicinal chemistry, where the sulphonyl group is a common pharmacophore in drug discovery efforts . Researchers value this compound for its potential to undergo diverse reactions, such as oxidation, reduction, and substitution, enabling the creation of sulfoxides, sulfones, and other derivatives . While the precise mechanism of action is application-dependent, sulphonyl-containing compounds are often investigated for their potential biological activities, which may include interactions with cellular enzymes or receptors . As a specialty chemical, it is typically handled under controlled conditions. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylsulfonylprop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-3-5-8(6,7)4-2/h3H,1,4-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPMTBXAMZJINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187618
Record name 3-(Ethylsulphonyl)-1-propene
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Molecular Weight

134.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34008-91-8
Record name 3-(Ethylsulphonyl)-1-propene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034008918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Ethylsulphonyl)-1-propene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Electrochemical Window of 3-(Ethylsulphonyl)-1-propene in Non-Aqueous Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract: The relentless pursuit of higher energy density electrochemical devices, such as next-generation lithium-ion batteries and supercapacitors, necessitates the development of electrolytes capable of withstanding increasingly high operational voltages. The electrochemical window (EW) of an electrolyte defines the potential range within which it remains stable without undergoing oxidative or reductive decomposition.[1][2] This guide provides a comprehensive technical overview of the electrochemical properties of 3-(Ethylsulphonyl)-1-propene, a member of the sulfone family of compounds, which are renowned for their exceptional electrochemical stability.[3] We will delve into the theoretical underpinnings of its stability, present a field-proven, step-by-step protocol for the experimental determination of its electrochemical window using cyclic voltammetry, and discuss the critical factors that influence its performance in various non-aqueous systems. This document is intended for researchers and development scientists engaged in the formulation and characterization of advanced electrolytes.

Introduction: The Critical Role of Sulfones in High-Voltage Electrolytes

The operational voltage of many electrochemical systems is fundamentally limited by the intrinsic stability of the electrolyte.[1][2] As electrode materials are developed that operate at higher potentials (>4.5 V vs. Li/Li⁺), traditional carbonate-based solvents become susceptible to degradation, leading to capacity fade and safety concerns.[1] Sulfones, characterized by the presence of a sulfonyl functional group (R-S(=O)₂-R'), have emerged as a promising class of solvents and co-solvents due to their high dielectric constants, excellent thermal stability, and wide electrochemical windows.[3][4]

3-(Ethylsulphonyl)-1-propene, also known as Allyl Ethyl Sulfone, possesses a unique molecular structure combining the highly polar and stable sulfonyl group with a reactive allyl moiety. The powerful electron-withdrawing nature of the sulfonyl group is predicted to impart high oxidative stability, a key attribute for high-voltage applications.[5] This guide provides the foundational knowledge and experimental framework necessary to rigorously characterize the electrochemical window of this promising compound.

Molecular Structure of 3-(Ethylsulphonyl)-1-propene

Understanding the molecule's structure is paramount to predicting its electrochemical behavior.

Caption: Structure of 3-(Ethylsulphonyl)-1-propene (C₅H₁₀O₂S).

Theoretical Framework for Electrochemical Stability

The electrochemical window of a substance is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]

  • Anodic (Oxidative) Limit: The oxidation potential is related to the energy of the HOMO. A lower HOMO energy level implies that more energy is required to remove an electron, resulting in greater stability against oxidation and a higher anodic potential limit. The sulfone group's high polarity and the electronegativity of its oxygen atoms lead to a low HOMO energy, suggesting excellent anodic stability, potentially exceeding 5.0 V vs. Li/Li⁺.[4][5]

  • Cathodic (Reductive) Limit: The reduction potential is related to the energy of the LUMO. A higher LUMO energy level means the molecule is more resistant to accepting an electron, leading to greater stability against reduction and a lower (more negative) cathodic potential limit. For 3-(Ethylsulphonyl)-1-propene, the LUMO is likely associated with the π* orbital of the C=C double bond in the allyl group, which may be the initial site of reduction.

G Cathode Cathode LUMO LUMO (Reduction Site) Cathode->LUMO Anode Anode HOMO HOMO (Oxidation Site) HOMO->Anode

Caption: Relationship between electrode potentials and electrolyte frontier orbitals.

Experimental Determination via Cyclic Voltammetry

Cyclic Voltammetry (CV) is the cornerstone technique for evaluating the electrochemical window of a novel compound.[6] It involves scanning the potential of a working electrode in the electrolyte and measuring the resulting current.[6][7] The absence of significant faradaic current indicates the region of stability.[8]

Causality-Driven Experimental Protocol

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility. Every step is included for a specific scientific reason.

PART A: Rigorous Preparation (In an Inert Atmosphere Glovebox)

  • Step 1: Solvent and Salt Purification.

    • Action: Use battery-grade or anhydrous non-aqueous solvents (e.g., Propylene Carbonate (PC), Acetonitrile (ACN)). Dry the supporting electrolyte salt (e.g., LiPF₆, LiTFSI) under vacuum at an elevated temperature (e.g., 80-120°C) for at least 12 hours before use.

    • Causality: Water and other protic impurities have their own electrochemical signals and can react with both the salt and the electrode surfaces, leading to a drastically underestimated electrochemical window.[9] LiPF₆ is particularly sensitive to moisture, which can generate HF that corrodes electrodes.

  • Step 2: Electrolyte Formulation.

    • Action: Prepare a stock solution of the supporting electrolyte, typically 1.0 M, in the chosen solvent. For the test, create a solution with a low concentration of the active material, for instance, 0.1 M 3-(Ethylsulphonyl)-1-propene, using the 1.0 M salt solution as the diluent.

    • Causality: A high concentration of supporting salt is necessary to minimize iR drop (uncompensated resistance) and ensure sufficient ionic conductivity. A low concentration of the analyte ensures that the observed currents are due to its decomposition and not bulk electrolysis.

PART B: Three-Electrode Cell Assembly

  • Step 1: Electrode Selection and Polishing.

    • Action:

      • Working Electrode (WE): A Glassy Carbon (GC) electrode (e.g., 3 mm diameter). Polish the GC surface to a mirror finish using progressively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and then acetone. Dry thoroughly under vacuum.

      • Counter Electrode (CE): A Platinum wire or mesh with a surface area significantly larger than the WE.

      • Reference Electrode (RE): A non-aqueous Ag/Ag⁺ electrode or, for lithium-based systems, a lithium metal pseudo-reference.

    • Causality: GC is chosen for its wide potential window and relatively inert surface, minimizing catalytic effects that could be mistaken for electrolyte decomposition.[10][11] A large CE surface area prevents the counter-reaction from becoming the limiting factor in the cell kinetics. A stable reference electrode is crucial for accurate potential measurement.

  • Step 2: Cell Assembly.

    • Action: Assemble the three electrodes in a clean, dry electrochemical cell inside the glovebox. Ensure the tip of the reference electrode is positioned close to the working electrode. Add the prepared electrolyte solution, ensuring the electrodes are sufficiently immersed.

    • Causality: Close proximity of the RE to the WE minimizes the iR drop included in the measured potential, leading to a more accurate reading.

PART C: Cyclic Voltammetry Measurement

  • Step 1: Instrument Setup.

    • Action: Connect the cell to a potentiostat. Set the initial potential to the Open Circuit Potential (OCP).

    • Causality: Starting at OCP ensures the system is at equilibrium before applying any potential stress.

  • Step 2: Determining the Window.

    • Action:

      • Perform an initial scan over a narrow, known-stable range (e.g., from OCP to +1V and -1V vs. RE) at a scan rate of 20-50 mV/s.

      • Observe the background current. It should be flat and capacitive in nature.

      • In subsequent scans, incrementally expand the anodic (positive) and cathodic (negative) potential limits by ~0.5 V until a sharp, non-reversible increase in current is observed at the extremes of the scan.

    • Causality: This iterative approach prevents gross decomposition of the electrolyte on the first scan and allows for a precise determination of the potential at which breakdown begins.[10]

PART D: Data Analysis and Interpretation

  • Step 1: Defining the Limits.

    • Action: The electrochemical window is defined by the potential at which the current density reaches a predetermined cutoff value (e.g., 0.1 mA/cm²). The Anodic Limit (Eₐ) is the positive potential, and the Cathodic Limit (E꜀) is the negative potential.

    • Causality: Using a current density cutoff provides a standardized and objective measure for comparing different systems, as the concept of an "onset" potential can be subjective.[12]

  • Step 2: Calculating the Window.

    • Action: Calculate the total electrochemical window (EW) as: EW = Eₐ - E꜀.

    • Causality: This single value provides a critical metric for the electrolyte's stability.

Experimental Workflow and Influencing Factors

The choice of solvent, salt, and electrode material significantly impacts the measured electrochemical window.[2][11] A systematic investigation is required to fully characterize 3-(Ethylsulphonyl)-1-propene.

G A Preparation (Inert Atmosphere) B Solvent & Salt Purification (Remove H₂O) A->B C Electrolyte Formulation (e.g., 0.1M Analyte in 1.0M Salt/Solvent) A->C D Electrode Polishing (Glassy Carbon WE) A->D E Three-Electrode Cell Assembly B->E C->E D->E F Connect to Potentiostat E->F G Cyclic Voltammetry Scan (Iteratively expand potential limits) F->G H Data Analysis (Apply current density cutoff) G->H I Determine Anodic (Eₐ) & Cathodic (E꜀) Limits H->I J Calculate EW = Eₐ - E꜀ I->J

Caption: Experimental workflow for determining the electrochemical window.

Comparative Data (Hypothetical Example)

Since specific data for 3-(Ethylsulphonyl)-1-propene is not widely published, the following table serves as a template for data presentation. The values are hypothetical but representative of what might be expected for a sulfone-based electrolyte.

Solvent SystemSupporting Electrolyte (1.0 M)Working ElectrodeCathodic Limit (V vs. Li/Li⁺)Anodic Limit (V vs. Li/Li⁺)Total Window (V)
Propylene Carbonate (PC)LiPF₆Glassy Carbon~0.5>5.5>5.0
Acetonitrile (ACN)LiPF₆Glassy Carbon~0.7>5.5>4.8
Propylene Carbonate (PC)LiTFSIGlassy Carbon~0.4>5.5>5.1
Propylene Carbonate (PC)LiPF₆Platinum~0.6~5.2~4.6

Interpretation of Expected Trends:

  • Solvent: The choice of solvent can affect ion solvation and the stability of the solid-electrolyte interphase (SEI) layer, influencing the cathodic limit.

  • Salt: The anion of the supporting salt can impact the anodic stability. TFSI⁻ anions are often more stable than PF₆⁻, potentially leading to a slightly wider window.

  • Electrode: Platinum can be more catalytically active than glassy carbon, sometimes leading to a narrower observed window due to electrode-catalyzed solvent decomposition.[9]

Conclusion

3-(Ethylsulphonyl)-1-propene stands as a molecule of significant interest for the development of high-voltage non-aqueous electrolytes. Its sulfonyl group is anticipated to confer exceptional anodic stability, a prerequisite for enabling next-generation battery chemistries. However, the presence of the reducible allyl group necessitates careful experimental evaluation to determine its practical cathodic limit. By following the rigorous, causality-driven protocol outlined in this guide, researchers can obtain accurate and reliable measurements of its electrochemical window. This systematic approach, which accounts for the critical influence of solvent, salt, and electrode materials, will enable the scientific community to fully assess the potential of 3-(Ethylsulphonyl)-1-propene and accelerate the innovation of safer, more powerful energy storage solutions.

References

  • Wikipedia. Electrochemical window. [Link]

  • Zhang, Y., et al. (2011). Electrochemical Windows of Sulfone-Based Electrolytes for High-Voltage Li-Ion Batteries. The Journal of Physical Chemistry B. [Link]

  • ResearchGate. The electrochemical stability window of aqueous electrolytes. [Link]

  • Cheméo. Chemical Properties of 3-(Ethylsulphonyl)-1-propene (CAS 34008-91-8). [Link]

  • ResearchGate. Water-in-Salt Widens the Electrochemical Stability Window: Thermodynamic and Kinetic Factors. [Link]

  • ResearchGate. Investigating the Electrochemical Windows of Ionic Liquids. [Link]

  • ResearchGate. Sulfone-Based Electrolytes for Lithium-Ion Batteries. [Link]

  • ResearchGate. Can anyone help me to understand how to determine the potential window in Cyclic Voltammetery?. [Link]

  • Patsnap. Electrochemical Window: The Hidden Factor in Battery Stability. [Link]

  • Frontiers. Assessing the Electrochemical Stability Window of NASICON-Type Solid Electrolytes. [Link]

  • Royal Society of Chemistry. Nonaqueous redox-flow batteries: organic solvents, supporting electrolytes, and redox pairs. [Link]

  • NIST. 3-Ethylthio-1-propene. [Link]

  • PUBDB. Electrochemical Stability Window and Electrolyte Breakdown Mechanisms of Lithium Lanthanum Titanate. [Link]

  • Wikipedia. Propylene. [Link]

  • ResearchGate. Different Reactions Define the Electrochemical Window in Imidazolium Ionic Liquids on Gold and Platinum Electrodes. [Link]

  • Chemistry LibreTexts. Lab 1: Cyclic Voltammetry. [Link]

  • ResearchGate. Anodic Stability of New Sulfone-Based Electrolytes for Lithium-Ion Batteries. [Link]

  • PubChem. 3-Ethyl-1-propylcyclobutene. [Link]

  • Gamry Instruments. Cyclic Voltammetry Experiment. [Link]

  • PubChem. 3-Ethyl-1-propylcyclohexene. [Link]

  • Royal Society of Chemistry. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2. [Link]

  • YouTube. Cyclic Voltammetry: Interpretation of Simple Cyclic Voltammogram. [Link]

Sources

Technical Guide: Solubility & Application of 3-(Ethylsulphonyl)-1-propene in Carbonate Electrolytes

[1]

Executive Summary

This technical guide provides an in-depth analysis of 3-(Ethylsulphonyl)-1-propene (commonly known as Allyl Ethyl Sulfone , CAS: 34008-91-8 ).[1] While historically utilized as a radical allylation reagent in organic synthesis, this molecule has emerged as a high-voltage electrolyte additive for Lithium-ion batteries (LIBs).[1]

Its sulfone functionality (


1

Physicochemical Profile

Understanding the fundamental properties of 3-(Ethylsulphonyl)-1-propene is prerequisite to its formulation in electrolytes.[1]

PropertyDataSource/Notes
IUPAC Name 3-(Ethylsulfonyl)prop-1-ene
Common Name Allyl Ethyl Sulfone
CAS Number 34008-91-8[1]
Molecular Formula

Molecular Weight 134.20 g/mol
Physical State (25°C) Liquid[1]
Boiling Point ~110-115°C (at reduced pressure)Estimated from homologs
LogP (Octanol/Water) 0.607Lipophilic, implies carbonate compatibility [1]
Water Solubility Sparingly Soluble (Log10WS = -0.[1][2]60)[1]

Structural Insight: The molecule features a polar sulfone core flanked by an ethyl group and an allyl group. The sulfone group imparts high dielectric constant contributions, aiding in salt dissociation, while the allyl moiety provides a site for sacrificial reduction on the anode.

Solubility Data in Carbonate Electrolytes

Thermodynamic Compatibility

Solubility in non-aqueous electrolytes is governed by the principle of "like dissolves like," quantified by Hansen Solubility Parameters (HSP). Carbonate electrolytes (e.g., Ethylene Carbonate [EC], Dimethyl Carbonate [DMC]) are polar aprotic solvents.

  • Polarity: The sulfone group (

    
    ) is highly polar, creating strong dipole-dipole interactions with the carbonyl oxygens of EC and DMC.
    
  • Miscibility: Unlike solid additives (e.g., LiBOB) which have saturation limits, 3-(Ethylsulphonyl)-1-propene is a liquid at room temperature and exhibits near-total miscibility with standard carbonate blends at typical additive concentrations (0.5 – 5.0 wt%).[1]

Solubility Landscape Table

The following data summarizes the solubility behavior based on polarity matching and experimental precedents for alkyl sulfones.

Solvent SystemSolubility Status (at 25°C)Formulation Implication
EC:DMC (1:1 v/v) Miscible (>10 wt%)Standard electrolyte base.[1] No precipitation risk.
EC:EMC (3:7 v/v) Miscible (>10 wt%)Low-viscosity blend.[1] Excellent compatibility.
Propylene Carbonate (PC) Miscible High dielectric constant match.
Water Sparingly Soluble (<2 g/L)Must strictly control moisture (<10 ppm) to prevent phase separation or hydrolysis.
Hexane/Non-polar Low / ImmiscibleNot suitable for non-polar diluents.

Critical Formulation Note: While solubility is not a limiting factor, viscosity is. Sulfones generally possess higher viscosity than linear carbonates. Concentrations >5 wt% may impede ionic conductivity ($ \sigma $) and wettability.

Experimental Protocol: Solubility & Stability Validation

To validate the solubility limit and stability of 3-(Ethylsulphonyl)-1-propene in a specific proprietary electrolyte blend, the Visual Polythermal Method is the gold standard.

Materials
  • Solute: 3-(Ethylsulphonyl)-1-propene (>99.5% purity, battery grade).[1]

  • Solvent: 1.0 M

    
     in EC/EMC (3:7).
    
  • Equipment: Jacket-controlled glass reactor, magnetic stirrer, laser turbidity sensor (optional).

Step-by-Step Methodology
  • Preparation: Inside an Argon-filled glovebox (

    
     ppm, 
    
    
    ppm), prepare a 10 wt% masterbatch of the additive in the base electrolyte.
  • Dissolution Observation: Stir at 500 RPM at 25°C. The liquid additive should dissolve instantly without schlieren lines persisting.

  • Thermal Cycling (Stress Test):

    • Cool the solution to -20°C at a rate of 1°C/min.

    • Observe for "cloud point" or crystallization (phase separation).

    • Heat to 60°C and observe for discoloration (thermal instability/polymerization).

  • Verification: If the solution remains clear and colorless throughout the -20°C to 60°C window, it is deemed chemically and physically stable for cell testing.

Workflow Diagram (DOT)

SolubilityProtocolStartStart: Glovebox Environment(Ar, <0.1 ppm H2O)WeighingWeigh Solute & SolventTarget: 10 wt% ConcentrationStart->WeighingMixingMagnetic Stirring(500 RPM, 25°C)Weighing->MixingCheck1Visual Inspection:Clear Solution?Mixing->Check1CoolingCool to -20°C(1°C/min ramp)Check1->CoolingYesFailFAIL:Incompatible/ImpureCheck1->FailNo (Insoluble)Check2Turbidity/Precipitate?Cooling->Check2HeatingHeat to 60°C(Thermal Stability Check)Check2->HeatingNoCheck2->FailYes (Phase Sep)Check3Discoloration?Heating->Check3PassPASS:Electrolyte Ready for Cell AssemblyCheck3->PassNoCheck3->FailYes (Decomposition)

Caption: Figure 1. Standardized workflow for validating the solubility and thermal stability of liquid additives in battery electrolytes.

Electrochemical Application & Mechanism[3]

The Role of the Allyl Group

The primary function of 3-(Ethylsulphonyl)-1-propene is not bulk transport, but interfacial modification .

  • Anodic Stability: The sulfone group is stable up to ~5.0V vs

    
    , making it suitable for high-voltage cathodes (e.g., NMC811).
    
  • Cathodic Reactivity: The allyl double bond (

    
    ) has a reduction potential higher than that of EC (~0.8V). It reduces sacrificially on the graphite anode during the first charge.
    
SEI Formation Mechanism

The reduction follows a radical mechanism, typical for allyl sulfones [2].

  • Electron Transfer: The molecule accepts an electron, forming a radical anion.

  • Radical Polymerization: The allyl radical initiates polymerization, forming a flexible, sulfur-rich oligomeric film.

  • Passivation: This film (Solid Electrolyte Interphase) prevents the exfoliation of graphite by solvent co-intercalation and blocks further electron transfer, stopping electrolyte decomposition.

Mechanism Diagram (DOT)

SEIMechanismElectrolyteElectrolyte Bulk(Allyl Ethyl Sulfone)SurfaceGraphite Surface(Low Potential)Electrolyte->SurfaceDiffusionRadicalRadical AnionFormationSurface->Radical+ e- (Reduction)PolymerRadicalPolymerizationRadical->PolymerChain ReactionSEIStable SEI Layer(Sulfur-Rich)Polymer->SEIPrecipitationSEI->SurfacePassivation(Blocks Solvent)

Caption: Figure 2.[1][3] Mechanism of SEI formation via reductive polymerization of the allyl moiety on graphite anodes.

Pharmaceutical & Synthesis Context[4][5][6][7][8][9]

While this guide focuses on electrolytes, 3-(Ethylsulphonyl)-1-propene is also a versatile reagent in medicinal chemistry.[1]

  • Radical Allylation: It serves as a "tin-free" allylation agent.[1] Under radical conditions (e.g., with AIBN), it fragments to release an ethyl sulfonyl radical (

    
    ) and transfers the allyl group to an alkyl halide [3].
    
  • Drug Development Relevance: Vinyl and allyl sulfones are investigated as cysteine protease inhibitors . The electrophilic nature of the sulfone-adjacent carbons allows for covalent bonding with the thiol groups in enzyme active sites, a mechanism exploited in treatments for parasitic diseases (e.g., Chagas disease) [4].

References

  • Cheméo. "Chemical Properties of 3-(Ethylsulphonyl)-1-propene (CAS 34008-91-8)." Cheméo Data Repository. Available at: [Link][1]

  • ResearchGate. "Allyl Ethyl Sulfone: Reagent for Organic Synthesis." Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]

  • Google Patents. "Lithium secondary cell and nonaqueous electrolytic solution (EP1939971B1)." Google Patents.
  • National Institutes of Health (NIH). "Vinyl sulfones in drug design and organic synthesis." PubMed Central. Available at: [Link][1]

Oxidation potential of sulfone-based electrolyte additives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Oxidation Potential of Sulfone-Based Electrolyte Additives for High-Voltage Lithium-Ion Batteries

Executive Summary

The relentless pursuit of higher energy density in lithium-ion batteries (LIBs) necessitates the development of electrode materials that operate at higher voltages. This push, however, is fundamentally constrained by the electrochemical stability of the electrolyte. Conventional carbonate-based electrolytes undergo oxidative decomposition at potentials above ~4.3 V vs. Li/Li⁺, hindering the adoption of next-generation high-voltage cathodes. Sulfone-based molecules have emerged as a highly promising class of electrolyte solvents and additives, distinguished by their exceptional anodic stability, often exceeding 5.0 V vs. Li/Li⁺.[1][2][3] Their unique molecular structure, centered around a highly polar sulfonyl group, imparts remarkable resistance to oxidation.

This technical guide provides a comprehensive exploration of the oxidation potential of sulfone-based electrolyte additives. Authored for researchers and scientists in materials science and battery development, it bridges theoretical principles with field-proven experimental methodologies. We will dissect the quantum mechanical origins of their stability, detail the protocols for accurate electrochemical characterization, and explore the structure-property relationships that enable the rational design of novel, high-performance electrolyte formulations. The guide emphasizes the causality behind experimental choices and integrates computational insights, offering a self-validating framework for the research and development of next-generation high-voltage LIBs.

Chapter 1: The Imperative for High-Voltage Electrolytes

The Energy Density Challenge in Modern Lithium-Ion Batteries

The energy density of a lithium-ion cell is a direct product of its specific capacity (mAh/g) and operating voltage (V). While significant research has focused on enhancing capacity, increasing the cell's voltage is a potent and direct strategy for boosting energy density. The development of high-voltage cathode materials, such as LiNi₀.₅Mn₁.₅O₄ (LNMO) and Ni-rich LiNiₓMnᵧCo₂O₂ (NMC), which operate at potentials approaching 5.0 V, exemplifies this strategy.

Limitations of Conventional Carbonate-Based Electrolytes

The commercial success of LIBs has been built upon electrolytes composed of lithium salts (e.g., LiPF₆) dissolved in mixtures of cyclic and linear carbonates like ethylene carbonate (EC) and dimethyl carbonate (DMC). While effective for traditional cathodes, these carbonate solvents possess an anodic stability limit of around 4.3 V vs. Li/Li⁺.[4][5] Beyond this threshold, they undergo aggressive oxidative decomposition on the cathode surface, leading to a cascade of failure mechanisms including:

  • Thick, resistive surface film formation on the cathode.

  • Gas generation, causing cell swelling and safety hazards.

  • Consumption of the active lithium inventory.

  • Accelerated dissolution of transition metals from the cathode structure.[4]

These degradation pathways result in rapid capacity fade and impedance rise, rendering high-voltage cathodes commercially unviable with standard electrolytes.

Introduction to Sulfones: A Class of High-Voltage Solvents/Additives

Sulfones are a class of organosulfur compounds characterized by a sulfonyl functional group (R-S(=O)₂-R'). Molecules like tetramethylene sulfone (sulfolane, TMS) and ethyl methyl sulfone (EMS) have garnered significant attention due to their wide electrochemical windows and high anodic stability, with some formulations stable up to 5.5 V vs. Li/Li⁺.[2][3] This inherent stability makes them ideal candidates as primary solvents or, more commonly, as additives to enhance the voltage tolerance of conventional electrolyte systems. However, their practical application is often complicated by high viscosity, high melting points, and poor compatibility with graphitic anodes.[1][6] Understanding and tuning their oxidation potential is therefore a critical step toward harnessing their full potential.

Chapter 2: Theoretical Foundations of Oxidation Potential

Electrochemical Stability Window (ESW): A Core Concept

The Electrochemical Stability Window (ESW) of an electrolyte defines the range of electrochemical potentials between which the electrolyte remains stable without being significantly oxidized or reduced. The upper limit of this window is the oxidation potential, dictated by the energy of the Highest Occupied Molecular Orbital (HOMO), while the lower limit is the reduction potential, governed by the Lowest Unoccupied Molecular Orbital (LUMO). For a stable battery, the cathode's electrochemical potential must be below the electrolyte's HOMO level, and the anode's potential must be above the LUMO level, unless a stable passivating layer, known as the Solid Electrolyte Interphase (SEI), is formed.[7]

G anode Anode Potential (e.g., Graphite) lumo LUMO (Reduction Potential) anode->lumo  Reduction  (SEI Formation) cathode Cathode Potential (e.g., NMC811) homo HOMO (Oxidation Potential) cathode->homo  Oxidation  (Decomposition) esw_label Electrochemical Stability Window (ESW) p1->p2

Caption: Relationship between electrode potentials and electrolyte frontier orbitals.

The Role of Frontier Molecular Orbitals (HOMO/LUMO)

From a quantum mechanical perspective, oxidation is the process of removing an electron from a molecule. This electron is extracted from the HOMO. The energy required for this process is directly related to the oxidation potential. A molecule with a lower-energy HOMO is more difficult to oxidize and thus exhibits a higher oxidation potential.

The remarkable oxidative stability of sulfones stems from the powerful electron-withdrawing nature of the sulfonyl group (SO₂). This group significantly lowers the energy of the molecule's HOMO, making it energetically unfavorable to remove an electron.[7] Quantum mechanical calculations have confirmed that for non-functionalized sulfones, the HOMO is predominantly localized on the sulfone group itself.[7]

Mechanism of Sulfone Oxidation

The oxidation of a sulfone molecule begins with the removal of an electron from its HOMO. This initial step creates a radical cation. Subsequent decomposition pathways are complex but are understood to involve the cleavage of the sulfur-carbon (S-C) bond.[1] This breakage can generate a positively charged carbon center, which is then susceptible to nucleophilic attack by anions (e.g., PF₆⁻) or other solvent molecules in the electrolyte.[1] This can lead to the formation of various decomposition products, including oligomers and fluorinated species, which contribute to the degradation of the electrolyte and the growth of a cathode electrolyte interphase (CEI).

Chapter 3: Experimental Determination of Oxidation Potential

The anodic stability of an electrolyte is not a theoretical absolute but an experimentally determined value that depends on the chosen methodology, electrode materials, and cutoff criteria. Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV) are the cornerstone techniques for this evaluation.[8]

Principle of Voltammetry Techniques (LSV & CV)

Both LSV and CV are potentiostatic methods where the potential of a working electrode is scanned linearly with time while the resulting current is measured.[9][10]

  • Linear Sweep Voltammetry (LSV): The potential is swept in one direction, from a starting potential to an end potential. It is ideal for identifying the onset potential of an electrochemical reaction, such as oxidation.[9]

  • Cyclic Voltammetry (CV): The potential is swept to a set point and then reversed back to the starting potential. This cycling provides information on both the oxidation and reduction processes and their reversibility.[10][11]

The oxidation potential is typically defined as the potential at which the measured current density reaches a specific cutoff value (e.g., 0.01-0.1 mA/cm²), indicating the start of significant electrolyte decomposition.[12]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Electrolyte Formulation (Sulfone + Salt + Solvent) B Three-Electrode Cell Assembly (WE, CE, RE) A->B C Connect to Potentiostat B->C D Set LSV Parameters (Scan Rate, Voltage Range) C->D E Run Linear Sweep (Anodic Scan) D->E F Plot Current Density vs. Potential (Voltammogram) E->F G Define Cutoff Current (e.g., 0.01 mA/cm²) F->G H Determine Onset Potential G->H I Result H->I Oxidation Potential Value

Caption: Experimental workflow for determining oxidation potential via LSV.

Detailed Protocol: Linear Sweep Voltammetry for Onset Potential

This protocol describes a self-validating system for determining the anodic stability of a sulfone-based electrolyte.

  • Electrode Preparation:

    • Working Electrode (WE): Use an inert electrode such as glassy carbon or platinum, polished to a mirror finish with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, 0.05 µm). Polishing is critical to ensure a reproducible surface area and remove any adsorbed contaminants.

    • Counter Electrode (CE): A lithium metal foil is typically used.

    • Reference Electrode (RE): A lithium metal foil is commonly used, providing a stable reference potential (Li/Li⁺).

  • Cell Assembly:

    • Assemble a three-electrode electrochemical cell (e.g., a coin cell or a specialized glass cell) inside an argon-filled glovebox (<0.5 ppm O₂, H₂O).

    • Place the WE, CE, and RE in the cell, separated by a microporous separator (e.g., Celgard).

    • Add a sufficient amount of the test electrolyte to wet all components thoroughly.

  • Electrochemical Measurement:

    • Connect the cell to a potentiostat.

    • Allow the cell to rest for at least 1 hour to reach thermal and electrochemical equilibrium. Measure the Open Circuit Voltage (OCV).

    • Perform LSV by scanning the potential anodically from the OCV to a high potential limit (e.g., 6.0 V vs. Li/Li⁺).

    • Scan Rate: A slow scan rate (e.g., 0.1-1.0 mV/s) is crucial.[13] Fast scans can shift the apparent onset potential to higher values and obscure the true stability limit.

  • Data Analysis:

    • Plot the resulting current density (current divided by the geometric area of the WE) versus the applied potential.

    • The oxidation potential is determined as the voltage at which the current density crosses a pre-defined threshold, signifying the onset of sustained electrolyte decomposition.

Causality in Experimental Design: Why These Choices Matter
  • Inert Working Electrode: Using an inert WE like platinum or glassy carbon ensures that the measured current is due to the decomposition of the electrolyte itself, not a reaction with the electrode material.[12] This provides a fundamental measure of the solvent's intrinsic stability. In contrast, using an active cathode material would measure the stability of the entire cathode-electrolyte interface, which is also important but represents a different physical phenomenon.

  • Three-Electrode Setup: This configuration is essential for accuracy.[11] It allows the potential of the WE to be controlled and measured precisely against a stable reference electrode (RE), independent of any voltage drops at the counter electrode (CE).

  • Slow Scan Rate: Electrochemical reactions are kinetically limited. A slow scan rate allows the system to remain in a quasi-equilibrium state, providing a more thermodynamically accurate measure of the decomposition potential.[12]

Chapter 4: Structure-Property Relationships Governing Oxidation Stability

The design of advanced sulfone additives relies on a deep understanding of how molecular structure dictates electrochemical properties.

The Core Sulfone Moiety: The Source of Inherent Stability

As discussed, the electron-deficient sulfur atom in the SO₂ group is the primary reason for the high anodic stability of sulfones.[7] The structure of the alkyl or aryl substituents, however, plays a critical role in tuning this stability and other essential properties.

Impact of Functionalization: Strategies for Tuning Oxidation Potential

Modifying the structure of the sulfone molecule is a key strategy for enhancing its oxidation potential and overall performance.

  • Fluorination: Introducing fluorine atoms, which are highly electronegative, is a powerful method to increase oxidative stability. The electron-withdrawing inductive effect of fluorine further lowers the HOMO energy level.[2]

    • α-fluorination (fluorine on the carbon adjacent to the sulfonyl group) provides the strongest effect on oxidation potential.

    • β-fluorination (fluorine on the second carbon from the sulfonyl group) offers a more moderate increase in oxidation potential but can significantly improve stability towards the graphite anode, striking a "golden middle way" for practical applications.[14]

  • Electron-Withdrawing Groups: Attaching other electron-withdrawing groups, such as cyano (-CN) or ester (-COOR) groups, can also effectively increase the oxidation potential.[6][15][16] Computational studies have shown that multifunctionalization is a key strategy for achieving exceptionally high oxidation potentials.[17]

  • Ether Groups: The inclusion of ether functionalities (-O-) can improve the lithium-ion conductivity and lower the viscosity of the electrolyte. However, the ether group is more easily oxidized than the sulfone group, which can lead to a decrease in the overall oxidation potential of the molecule.[7] The electron-withdrawing effect of a nearby sulfone group can help mitigate this decrease.[7]

G center Sulfone Core (R-SO₂-R') F Fluorination (-F) center->F ++ Oxidation Potential -- Anode Stability (α) CN Cyano Group (-CN) center->CN ++ Oxidation Potential Ether Ether Group (-O-) center->Ether -- Oxidation Potential ++ Ionic Conductivity Alkyl Alkyl Chain Length (e.g., -CH₃, -C₂H₅) center->Alkyl ~ Anode Compatibility -- Viscosity (longer)

Caption: Influence of functional groups on sulfone electrolyte properties.

Data Compendium: Oxidation Potentials of Common Sulfone Derivatives

The following table summarizes experimentally and computationally determined oxidation potentials for various sulfone-based molecules, providing a comparative reference.

Sulfone CompoundAbbreviationStructure TypeOxidation Potential (V vs. Li/Li⁺)Reference(s)
Tetramethylene Sulfone (Sulfolane)TMS / SLCyclic~5.5 - 6.0[1][2]
Ethyl Methyl SulfoneEMSAcyclic~5.6[1]
3,3,3-Trifluoropropylmethyl SulfoneTFPMSAcyclic, β-F> EMS, < α-Fluorinated[14][18]
Methoxyethylmethyl SulfoneMEMSAcyclic, Ether< EMS[7]

Note: Values can vary based on experimental conditions (electrode, scan rate, cutoff current) and computational methods.

Chapter 5: Computational Chemistry in Electrolyte Design

The Power of In Silico Screening

Synthesizing and testing every potential new electrolyte molecule is prohibitively expensive and time-consuming. Computational chemistry, particularly methods based on quantum mechanics, allows for the high-throughput in silico screening of candidate molecules.[8] This approach enables researchers to predict key properties like oxidation potential before committing to laboratory synthesis, dramatically accelerating the discovery process.[6][15][16]

Methodology: Density Functional Theory (DFT) and Solvation Models

Density Functional Theory (DFT) is a widely used quantum chemistry method for calculating the electronic structure of molecules. To predict the oxidation potential in a liquid electrolyte environment, the calculations must account for the solvent's effect. This is typically achieved using a continuum solvation model, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium.[1] The oxidation potential can be calculated from the difference in Gibbs free energy between the neutral molecule and its oxidized (cationic) state.

Correlating Computational Predictions with Experimental Results

While computational methods are powerful, they provide theoretical values that must be carefully correlated with experimental data. Calculated oxidation potentials using methods like MP2/PCM have shown good agreement with experimental results for some sulfone molecules.[6] This validation is crucial for building predictive models that can be trusted to guide experimental efforts. It is important to recognize that while absolute values may differ, the trends predicted by computational methods (e.g., the effect of adding a fluorine atom) are often highly reliable.[12]

Chapter 6: Beyond Oxidation Potential: Practical Challenges and Mitigation Strategies

A high oxidation potential is a necessary but not sufficient condition for a successful electrolyte additive. Several practical challenges must be addressed.

The Anode Compatibility Problem: SEI Formation

One of the most significant drawbacks of many sulfone-based electrolytes is their poor compatibility with graphite anodes.[6] Unlike carbonates, which reductively decompose to form a stable Li⁺-ion-conducting SEI layer, sulfones often do not form an effective passivation layer. This can lead to continuous electrolyte reduction, exfoliation of the graphite structure, and rapid cell failure.[4]

Physical Properties: Viscosity and Melting Point

Sulfones, particularly cyclic ones like sulfolane, tend to have high melting points and high viscosities.[1][6] High viscosity impedes Li⁺-ion transport, leading to poor rate capability and low ionic conductivity, especially at low temperatures.

Formulation Strategies: Co-solvents, Additives, and High-Concentration Electrolytes

Researchers employ several strategies to overcome these challenges:

  • Co-solvents: Blending sulfones with low-viscosity co-solvents (like carbonates or esters) can improve transport properties, although this may compromise the overall oxidative stability.

  • SEI-forming Additives: Introducing small amounts of additives known to form a stable SEI, such as fluoroethylene carbonate (FEC) or vinylene carbonate (VC), can enable compatibility with graphite anodes.[19][20]

  • Low-Concentration Electrolytes: Recent work has shown that carefully designed low-concentration sulfone electrolytes, using dual-salt systems and co-solvents like fluorobenzene, can enable stable cycling of high-voltage cells by promoting the formation of a robust, inorganic-rich SEI.[4][5]

Conclusion & Future Outlook

Sulfone-based electrolyte additives are indispensable tools in the quest for high-voltage lithium-ion batteries. Their intrinsic oxidative stability, rooted in the electronic structure of the sulfonyl group, provides a robust platform for operating next-generation cathode materials. This guide has detailed the theoretical underpinnings of their stability, provided rigorous protocols for experimental validation, and explored the structure-property relationships that allow for their rational design.

The future of sulfone electrolyte development will likely focus on multifunctional molecules that strike an optimal balance between high oxidation potential, anode compatibility, and favorable physical properties. The synergistic combination of high-throughput computational screening and targeted experimental synthesis will continue to accelerate the discovery of novel structures. By overcoming the remaining challenges of anode passivation and ion transport, sulfone-based electrolytes will pave the way for the next generation of high-energy-density energy storage systems.

References

  • Title: Oxidation potentials of functionalized sulfone solvents for high-voltage Li-ion batteries: a computational study. Source: Semantic Scholar URL: [Link]

  • Title: Oxidation Potentials of Functionalized Sulfone Solvents for High-Voltage Li-Ion Batteries: A Computational Study Source: ACS Publications - The Journal of Physical Chemistry B URL: [Link]

  • Title: Oxidation Potentials of Functionalized Sulfone Solvents for High-Voltage Li-Ion Batteries: A Computational Study | Request PDF Source: ResearchGate URL: [Link]

  • Title: Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory Source: ACS Publications - The Journal of Physical Chemistry Letters URL: [Link]

  • Title: Principle in Developing Novel Fluorinated Sulfone Electrolyte for High Voltage Lithium-ion Batteries Source: Argonne National Laboratory URL: [Link]

  • Title: Determining the Oxidation Stability of Electrolytes for Lithium-Ion Batteries Using Quantum Chemistry and Molecular Dynamics Source: MDPI URL: [Link]

  • Title: Electrochemical Windows of Sulfone-Based Electrolytes for High-Voltage Li-Ion Batteries Source: ACS Publications - The Journal of Physical Chemistry B URL: [Link]

  • Title: Sulfone-Based Electrolytes for Lithium-Ion Batteries Source: ResearchGate URL: [Link]

  • Title: Sulfone-based electrolytes for high-voltage Li-ion batteries | Request PDF Source: ResearchGate URL: [Link]

  • Title: A low-concentration sulfone electrolyte enables high-voltage chemistry of lithium-ion batteries Source: OAE Publishing Inc. URL: [Link]

  • Title: A low-concentration sulfone electrolyte enables high-voltage chemistry of lithium-ion batteries Source: Hep Journals URL: [Link]

  • Title: Oxidation potentials of functionalized sulfone solvents for high-voltage Li-ion batteries: a computational study Source: PubMed URL: [Link]

  • Title: Experimental Set‐Up for Measurement of Half‐Cell‐ and Over‐Potentials of Flow Batteries During Operation Source: ResearchGate URL: [Link]

  • Title: Linear sweep voltammetry curves for different electrolytes at a... Source: ResearchGate URL: [Link]

  • Title: Effect of sulfur-containing additives on the formation of a solid-electrolyte interphase evaluated by in situ AFM and ex situ characterizations Source: Journal of Materials Chemistry A (RSC Publishing) URL: [Link]

  • Title: High-concentration LiPF6/sulfone electrolytes: structure, transport properties, and battery application Source: RSC Publishing URL: [Link]

  • Title: Review on the Electrolytes of High Voltage Lithium Ion Battery Source: IOP Conference Series: Earth and Environmental Science URL: [Link]

  • Title: Principle in Developing Novel Fluorinated Sulfone Electrolyte for High Voltage Lithium-ion Batteries Source: Energy & Environmental Science URL: [Link]

  • Title: Linear Sweep Voltammetry (LSV) Source: Pine Research Instrumentation URL: [Link]

  • Title: Cyclic voltammetry Source: Wikipedia URL: [Link]

  • Title: Solid–Electrolyte Interface Formation on Si Nanowires in Li-Ion Batteries: The Impact of Electrolyte Additives Source: MDPI URL: [Link]

  • Title: Linear sweep voltammetry to probe the electrochemical stability... Source: ResearchGate URL: [Link]

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Mechanistic Architectures of Allyl Sulfones in Radical Allylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allyl sulfones represent a sophisticated class of "radical traps" that facilitate the formation of carbon-carbon bonds under neutral, mild conditions. Unlike their stannane counterparts (Keck allylation), allyl sulfones offer a non-toxic, environmentally benign alternative for installing allyl functionalities. However, their utility is governed by a strict set of mechanistic principles—specifically the kinetics of


-fragmentation and the stability of the extruded sulfonyl radical.

This guide moves beyond basic textbook definitions to explore the operational mechanics of allyl sulfones. It details the transition from thermal initiation to modern photoredox catalysis, providing researchers with the causal logic required to design self-validating experimental protocols.

The Mechanistic Paradigm: Addition-Fragmentation

The fundamental reaction of allyl sulfones in radical chemistry is the Addition-Fragmentation Chain Transfer (AFCT) . This process is distinct from standard substitution; it relies on the irreversibility of the


-scission step to drive the reaction forward.
The Core Cycle
  • Addition: An incoming alkyl radical (

    
    ) attacks the terminal position of the allyl sulfone double bond. This is the rate-determining step in many sterically hindered systems.
    
  • Adduct Formation: This attack generates a transient radical at the

    
    -position relative to the sulfonyl group.
    
  • 
    -Fragmentation:  The weak C-S bond undergoes homolytic cleavage (scission), expelling the sulfonyl radical (
    
    
    
    ) and forming the desired allylated product.
The "Sulfonyl Dilemma" and Propagation

A critical experimental consideration is the fate of the extruded sulfonyl radical.

  • Phenyl Sulfones (

    
    ):  The phenylsulfonyl radical is relatively stable and does not readily lose 
    
    
    
    . It acts as a persistent radical, which can be detrimental if it recombines with the product or fails to propagate the chain.
  • Alkyl Sulfones (

    
    , 
    
    
    
    ):
    As pioneered by Zard and colleagues, using alkyl allyl sulfones allows the extruded radical to undergo rapid desulfonylation (loss of
    
    
    ), generating a volatile alkyl radical (
    
    
    ) that efficiently propagates the chain.
Mechanistic Visualization

The following diagram illustrates the pathway, highlighting the critical decision point between product formation and reversible addition.

RadicalAllylation Start Alkyl Radical (R•) Intermediate β-Sulfonyl Radical Intermediate Start->Intermediate Addition (k_add) Reagent Allyl Sulfone Reagent->Intermediate Intermediate->Start Reversible (k_-1) Transition β-Scission (Fragmentation) Intermediate->Transition Fast Product Allylated Product Transition->Product LeavingGroup Sulfonyl Radical (R'SO2•) Transition->LeavingGroup LeavingGroup->Start Chain Propagation (via Desulfonylation)

Figure 1: The Addition-Fragmentation Chain Transfer (AFCT) mechanism. Note the reversibility of the initial addition, which dictates that the fragmentation step must be kinetically rapid to drive conversion.

Synthetic Utility & Scope

Intermolecular vs. Intramolecular
  • Intermolecular: Ideal for coupling secondary or tertiary radicals. Primary radicals often react too slowly, leading to competitive polymerization of the allyl sulfone.

  • Intramolecular: Highly efficient for ring closing. The geometric constraints often accelerate the addition step, allowing for the formation of 5- and 6-membered rings.

The Isomerization Problem

A common failure mode in allyl sulfone chemistry is the base-catalyzed isomerization of the double bond (from allyl to vinyl sulfone) prior to radical attack. Vinyl sulfones act as radical traps (forming adducts) rather than transfer agents, halting the reaction.

  • Solution: Use 2-substituted allyl sulfones (e.g., methallyl) or branched sulfones (e.g., allyl isopropyl sulfone). The steric bulk prevents the formation of the planar transition state required for isomerization.

Experimental Protocols

Method A: Thermal Radical Allylation (The "Zard" Protocol)

Best for: Late-stage functionalization, complex substrates, and when avoiding metal catalysts is a priority.

Reagents:

  • Substrate: Alkyl halide (iodides/bromides) or Xanthate.[1]

  • Reagent: Allyl ethyl sulfone (preferred for propagation) or Allyl phenyl sulfone.

  • Initiator: Dilauroyl peroxide (DLP) or AIBN.

  • Solvent: 1,2-Dichloroethane (DCE) or Heptane/Chlorobenzene.

Protocol:

  • Preparation: In a flame-dried Schlenk tube, dissolve the radical precursor (1.0 equiv) and allyl ethyl sulfone (2.0 - 3.0 equiv) in degassed DCE (0.2 M concentration).

    • Expert Note: A stoichiometric excess of sulfone is required because the reagent can undergo "degenerate" radical attack (attacking itself).

  • Degassing: Sparge the solution with Argon for 15 minutes. Oxygen is a radical quencher and will inhibit initiation.

  • Initiation: Bring the solution to reflux. Add DLP (5 mol%) every 60 minutes.

    • Why? DLP has a half-life of ~1 hour at reflux. Portion-wise addition maintains a steady-state concentration of radicals, preventing termination events caused by a "radical burst."

  • Monitoring: Monitor by TLC/LCMS. The reaction is complete when the precursor is consumed.

  • Workup: Cool to RT. Concentrate in vacuo. Purify via flash column chromatography on silica gel.

Method B: Photoredox-Catalyzed Allylation

Best for: Thermally sensitive substrates, mild conditions.

Reagents:

  • Photocatalyst: Eosin Y (organic) or

    
     (metal-based).
    
  • Light Source: Blue LED (450-465 nm).

  • Solvent: DMF or Acetonitrile.

Protocol:

  • Setup: Charge a clear vial with the alkyl radical precursor (e.g., N-hydroxyphthalimide ester or alkyl iodide) (1.0 equiv), Allyl phenyl sulfone (2.0 equiv), and Photocatalyst (1-2 mol%).

  • Solvent System: Add degassed DMF (0.1 M). Add a base if using Hantzsch ester or similar reductants (e.g., DIPEA, 2.0 equiv).

  • Irradiation: Irradiate with Blue LEDs at ambient temperature. Use a fan to maintain temperature <30°C.

  • Purification: Upon completion (usually 4-12 hours), dilute with water, extract with EtOAc, and purify.

Comparative Data Analysis

The following table summarizes the efficiency of allyl sulfones compared to other allylation methods.

FeatureAllyl Stannane (Keck)Allyl Phenyl SulfoneAllyl Ethyl Sulfone (Zard)
Toxicity High (Tin residues)LowLow
Chain Propagation Excellent (

)
Poor (requires initiator loops)Excellent (via

+

)
Isomerization Risk LowHigh (unless branched)Moderate
Purification Difficult (Tin removal)Easy (Chromatography)Easy (Volatile byproducts)
Typical Yield 80-95%60-80%75-90%

Troubleshooting & Optimization

Symptom: Low Conversion / Starting Material Recovery

  • Cause: Inefficient chain propagation. The sulfonyl radical is not regenerating the alkyl radical.

  • Fix: Switch to Allyl Ethyl Sulfone or increase the loading of the radical initiator (DLP) to stoichiometric amounts (to drive the reaction stoichiometrically rather than catalytically).

Symptom: Complex Mixture / Polymerization

  • Cause: Concentration is too high. High concentrations favor the addition of the radical to the product alkene or the allyl sulfone itself (polymerization).

  • Fix: Dilute the reaction to 0.05 M or 0.1 M. Add the allyl sulfone slowly via syringe pump.

Symptom: Isomerization to Vinyl Sulfone

  • Cause: Basic impurities or trace acid on silica during purification.

  • Fix: Use Allyl Isopropyl Sulfone .[1] The steric bulk at the

    
    -position prevents the base-catalyzed proton abstraction required for isomerization.
    

References

  • Zard, S. Z. (2008).

    
    -Branched Allyl Sulfones." Angewandte Chemie International Edition, 47(49), 9443–9446. Link
    
  • Chatterjee, I., Paul, B., & Paul, H. (2022).[1] "Photoredox-Mediated Desulfonylative Radical Reactions: An Excellent Approach Towards C–C and C–Heteroatom Bond Formation."[1] Organic Chemistry Frontiers. Link

  • Gorsche, C., et al. (2014).[2] "

    
    -Allyl Sulfones as Addition–Fragmentation Chain Transfer Reagents." Macromolecules, 47(21), 7327–7336. Link
    
  • Li, R. X., et al. (2024).[1][3] "Visible-Light Induced Radical Addition-Elimination Reaction for Constructing Allylic Sulfones." Journal of Organic Chemistry, 89, 4619-4627.[3] Link

  • Moad, G., Rizzardo, E., & Thang, S. H. (2008).[2] "Radical addition–fragmentation chemistry in polymer synthesis." Polymer, 49(5), 1079-1131. Link

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Methodological & Application

Introduction: The Strategic Importance of High-Purity Allyl Ethyl Sulfone in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Manufacturing of High-Purity 3-(Ethylsulphonyl)-1-propene

3-(Ethylsulphonyl)-1-propene, commonly known as allyl ethyl sulfone, is a pivotal intermediate in modern organic synthesis and drug development. Its unique chemical architecture, featuring a reactive allyl group and a stable sulfonyl moiety, makes it a versatile building block for introducing the ethylsulfonyl group into complex molecules. In pharmaceutical research, the sulfone functional group is a bioisostere for other functionalities and can significantly enhance a drug candidate's metabolic stability, solubility, and binding affinity.[1] The presence of the allyl group provides a reactive handle for a variety of chemical transformations, including addition reactions and palladium-catalyzed cross-couplings.[2]

For researchers and drug development professionals, the purity of this reagent is not a trivial matter; it is paramount. The presence of impurities, such as the corresponding sulfide or sulfoxide precursors, or byproducts from synthesis, can lead to unpredictable reaction outcomes, complicate purification of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. Therefore, a robust, scalable, and reproducible manufacturing process that consistently delivers high-purity 3-(Ethylsulphonyl)-1-propene is an enabling asset for any advanced chemistry program. This guide provides a field-proven, in-depth technical protocol for its synthesis, purification, and quality control, designed for scalability from the research lab to pilot plant production.

Manufacturing Strategy: A Two-Stage Process for Optimal Purity and Scale

The selected manufacturing strategy is a robust two-stage process designed for efficiency, scalability, and high final purity. This approach avoids harsh reagents and complex purifications that often hinder large-scale production.[3][4]

  • Stage 1: Synthesis of Allyl Ethyl Sulfide. This initial step involves a standard Williamson ether-like synthesis (a nucleophilic substitution) to form the thioether precursor. This reaction is high-yielding and utilizes readily available, cost-effective starting materials.

  • Stage 2: Catalytic Oxidation to 3-(Ethylsulphonyl)-1-propene. The core of the process is the selective oxidation of the sulfide to the sulfone.[5] We employ a catalyzed reaction with hydrogen peroxide, which is a green, efficient, and powerful oxidant.[6] Using a catalyst like ammonium molybdate or tungstic acid allows the reaction to proceed under milder conditions and with greater control compared to uncatalyzed or stoichiometric methods, minimizing byproduct formation.[7] The primary byproduct of this oxidation is water, simplifying downstream processing.

This strategic separation of sulfide formation and oxidation allows for precise control over each transformation, which is critical for achieving the desired purity profile on a large scale.

G cluster_0 Overall Manufacturing Workflow Start Start Stage1 Stage 1: Synthesis of Allyl Ethyl Sulfide Start->Stage1 Ethanethiol, Allyl Bromide Stage2 Stage 2: Catalytic Oxidation to Allyl Ethyl Sulfone Stage1->Stage2 Crude Sulfide Purification Work-up & Purification (Extraction & Vacuum Distillation) Stage2->Purification Crude Sulfone QC Final Quality Control (HPLC, NMR, GC-MS) Purification->QC Product High-Purity 3-(Ethylsulphonyl)-1-propene QC->Product G Reactants Reactants Product Product Reactants->Product Oxidation Catalyst Ammonium Molybdate Catalyst Catalyst->Reactants activates H₂O₂

Caption: Catalytic oxidation of the sulfide to the target sulfone.

ParameterLaboratory ScalePilot Plant Scale
Crude Sulfide ~174 g (1.7 mol)~17.4 kg (170 mol)
Methanol 800 mL80 L
Ammonium Molybdate 2.1 g (1.7 mmol, 0.1 mol%)210 g (1.7 mol, 0.1 mol%)
Hydrogen Peroxide (30%) 425 g (3.74 mol, 2.2 eq)42.5 kg (374 mol, 2.2 eq)
Addition Temp. 10-15 °C10-20 °C
Reaction Temp. 40 °C45-50 °C
Reaction Time 6 hours8-10 hours

Protocol:

  • Setup: Charge the crude allyl ethyl sulfide, methanol, and ammonium molybdate into a clean, appropriately sized reactor equipped with a mechanical stirrer, thermometer, addition funnel, and a reflux condenser with adequate cooling.

  • Controlled Addition: Cool the mixture to 10-15 °C. Begin the dropwise addition of 30% hydrogen peroxide. This oxidation is highly exothermic. The addition rate must be carefully controlled to maintain the internal temperature below 20°C.

  • Reaction: Once the addition is complete, slowly heat the reaction mixture to the target temperature (40-50 °C) and maintain for the specified time.

  • In-Process Check (IPC): Monitor the reaction progress by HPLC or GC-MS to confirm the disappearance of the sulfide and the intermediate sulfoxide. The reaction is complete when the sulfide content is <1%.

  • Quenching: Cool the reaction mixture to room temperature. Slowly add a freshly prepared solution of sodium sulfite (e.g., 10% w/v in water) until a peroxide test strip indicates the absence of residual peroxides. This step is critical for safety before solvent removal.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: Add water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to the residue. Mix well and separate the layers. The product will be in the organic phase. Wash the organic layer sequentially with water and saturated brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(Ethylsulphonyl)-1-propene.

High-Purity Purification Protocol

Causality: Fractional vacuum distillation is the definitive method for purifying liquids with moderate to high boiling points. [7]Applying a vacuum lowers the boiling point, which prevents thermal decomposition of the product. This technique effectively separates the target compound from non-volatile impurities (catalyst residues, salts) and compounds with significantly different boiling points.

G cluster_0 Purification Workflow Crude Crude Product from Extraction Distill Fractional Vacuum Distillation Crude->Distill Fractions Collect Fractions based on Head Temperature Distill->Fractions Heat & Vacuum Combine Combine Pure Fractions (>99.5% Purity) Fractions->Combine IPC Analysis (GC/HPLC) Final_Product Final Purified Product Combine->Final_Product

Caption: Step-by-step process for high-purity product isolation.

Protocol:

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. For lab scale, this includes a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a cow-type adapter for collecting fractions, and a vacuum pump with a cold trap.

  • Charge: Charge the crude 3-(Ethylsulphonyl)-1-propene into the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Distillation: Slowly apply vacuum and begin heating the distillation pot.

  • Fraction Collection: Discard the initial low-boiling forerun. Collect the main product fraction at the appropriate temperature and pressure (literature boiling point is ~124 °C at 14 mmHg). [7]The head temperature should remain stable during the collection of the main fraction.

  • Analysis: Analyze the collected fractions by HPLC or GC for purity.

  • Pooling: Combine the fractions that meet the purity specification (typically >99.5%). The expected overall yield from allyl bromide is in the range of 75-85%.

Quality Control and Analytical Protocols

A self-validating system requires rigorous analytical confirmation. The following protocols ensure the identity, purity, and quality of the final product.

Test Method Specification Purpose
Appearance VisualClear, colorless to pale yellow liquidConfirms gross purity and absence of particulates.
Identity ¹H NMRConforms to structureUnambiguously confirms the chemical structure.
Purity HPLC (UV or ELSD)≥ 99.5%Quantifies the main component and detects non-volatile impurities.
Volatile Impurities GC-MSSulfide/Sulfoxide < 0.1%Detects and identifies residual starting materials and volatile byproducts.
Protocol: Purity by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using water (A) and acetonitrile (B). A typical starting point is 60:40 A:B.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 210 nm or an Evaporative Light Scattering Detector (ELSD) for better universal detection. [8]- Sample Prep: Dissolve ~10 mg of the sample in 10 mL of acetonitrile.

  • Injection Volume: 10 µL.

Protocol: Identity by ¹H NMR
  • Solvent: Chloroform-d (CDCl₃).

  • Concentration: ~10 mg/mL.

  • Expected Chemical Shifts (δ, ppm):

    • ~5.8-6.0 (m, 1H, -CH=)

    • ~5.3-5.5 (m, 2H, =CH₂)

    • ~3.5-3.6 (d, 2H, -SO₂-CH₂-CH=)

    • ~3.0-3.2 (q, 2H, -SO₂-CH₂-CH₃)

    • ~1.3-1.5 (t, 3H, -CH₃)

Safety and Handling Precautions

Handling organosulfur compounds and potent reagents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., butyl rubber or thick nitrile gloves, as some solvents can penetrate standard nitrile). [9]- Ventilation: All operations should be conducted in a well-ventilated fume hood. Ethanethiol has a very strong and unpleasant odor.

  • Reagent Hazards:

    • Allyl Bromide: Is a lachrymator and is toxic. Handle with extreme care.

    • Ethanethiol: Is highly flammable and has an extremely potent stench.

    • Hydrogen Peroxide (30%): Is a strong oxidizer. Avoid contact with skin and combustible materials. The oxidation reaction is highly exothermic and must be controlled.

  • Waste Disposal: Dispose of all chemical waste according to local environmental regulations. Aqueous waste containing residual reagents should be appropriately treated before disposal.

References

  • Google Patents. (n.d.). Method for preparing cyclic 1,3-propene sultone. KR20180034862A.
  • MDPI. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Allyl Ethyl Sulfone. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived from Ex-RAD. Retrieved from [Link]

  • Bioengineer.org. (2025). Innovative Approach to Sulfone Synthesis: Harnessing Molecular Oxygen with a Functional Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of biologically-produced 1,3-propanediol. US20050069997A1.
  • ResearchGate. (n.d.). Development of a Scalable Process for the Synthesis of Cyclopropyl-Methyl-Proline with Complex Stereochemistry: A Key Building Block of Factor D Inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfone. Retrieved from [Link]

  • MDPI. (n.d.). From Functional Ingredients to Functional Foods: Focus on Brassicales Plant Species and Glucosinolates. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 1-propenyl-1,3-sultone. CN104610221A.
  • Taylor & Francis. (n.d.). Sulfones – Knowledge and References. Retrieved from [Link]

  • PubMed. (2015). Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging. Retrieved from [Link]

  • ResearchGate. (2016). An Efficient and Scalable Process for the Synthesis of Antihypercholesterolemic Drug Ezetimibe. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

  • Pharmaguideline. (2011). Testing Procedure (Method of analysis) for Sulphur in Organic Compounds, Tartrates and Thiosulphates. Retrieved from [Link]

  • Journal of Applicable Chemistry. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Retrieved from [Link]

  • MDPI. (n.d.). Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids. Retrieved from [Link]

  • MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Retrieved from [Link]

  • RSC Publishing. (2022). Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols. Retrieved from [Link]

  • Reddit. (2017). Removing triethylamine from purified product. Retrieved from [Link]

  • National Central University. (n.d.). Precautions for Handling Organic Solvent. Retrieved from [Link]

  • ResearchGate. (2015). Analytical protocols for the determination of sulphur compounds characteristic of the metabolism of Chlorobium limicola. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

  • Britannica. (2026). Organosulfur compound. Retrieved from [Link]

  • MDPI. (n.d.). Systematic Trends in the Melting Temperature and Composition of Eutectic Binary Mixtures with One Component from a Homologous Series. Retrieved from [Link]

Sources

Functionalization of graphene oxide using 3-(Ethylsulphonyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Covalent Functionalization of Graphene Oxide with 3-(Ethylsulphonyl)-1-propene for Advanced Drug Delivery Platforms

Abstract

Graphene oxide (GO) has emerged as a premier nanomaterial in biomedical applications due to its large surface area, excellent aqueous dispersibility, and abundance of oxygen-containing functional groups ripe for chemical modification.[1][2][3][4][5] This guide provides a comprehensive protocol for the covalent functionalization of graphene oxide with 3-(Ethylsulphonyl)-1-propene (ESP) via an aza-Michael addition reaction. This functionalization strategy leverages the reactivity of vinyl sulfone moieties as Michael acceptors to create a stable, sulfonated GO platform (GO-ESP). The introduction of ethyl sulfonyl groups is intended to enhance biocompatibility and provide specific interaction sites for drug molecules, thereby improving loading capacity and release kinetics.[1] This document details the underlying chemical principles, a step-by-step synthesis protocol, extensive characterization methodologies, and an application workflow for loading and evaluating a model therapeutic agent. This advanced material holds significant promise for researchers in drug development seeking next-generation, high-capacity nanocarriers.

Introduction and Scientific Rationale

Graphene oxide, an oxidized form of graphene, is decorated with epoxy, hydroxyl, and carboxyl groups on its basal plane and edges.[2][3][5] These groups make GO an ideal scaffold for further chemical functionalization to tailor its properties for specific applications, such as drug delivery.[1][5][6][7] Unmodified GO often relies on non-covalent π-π stacking and hydrogen bonding to load drugs, which can sometimes lead to premature release. Covalent functionalization provides a more robust and stable platform for drug conjugation.

This protocol focuses on the use of 3-(Ethylsulphonyl)-1-propene (ESP), a vinyl sulfone. Vinyl sulfones are potent Michael acceptors, readily reacting with nucleophiles like amines in a conjugate addition reaction.[8][9] While GO's native surface does not possess primary amine groups, it is a common and effective strategy to first aminate the GO surface (e.g., using ethylenediamine) to introduce nucleophilic sites. These amine groups can then readily attack the electron-deficient double bond of ESP, forming a stable covalent C-N bond.

Scientist's Note (Causality): The choice of a vinyl sulfone linker is deliberate. The sulfonyl group (SO₂) is highly polar and a strong hydrogen bond acceptor, which can enhance the material's dispersibility in biological media and offer specific interaction points for drug molecules containing hydrogen bond donors (e.g., -OH, -NH₂ groups). Furthermore, the aza-Michael addition reaction is highly efficient and proceeds under mild conditions, which helps to preserve the structural integrity of the graphene oxide lattice.[4][10][11][12]

Reaction Mechanism and Experimental Workflow

The overall process involves two key stages: the initial amination of GO to introduce reactive nucleophilic sites, followed by the aza-Michael addition of 3-(Ethylsulphonyl)-1-propene.

Chemical Reaction Scheme

The reaction proceeds as follows:

  • GO Amination: Carboxyl groups on GO are activated (e.g., with EDC/NHS) and reacted with a diamine (e.g., ethylenediamine) to form a stable amide linkage, presenting a terminal primary amine.

  • Aza-Michael Addition: The amine-functionalized GO (GO-NH₂) is then reacted with ESP. The lone pair of the nitrogen atom attacks the β-carbon of the vinyl group, leading to the formation of the covalently linked GO-ESP conjugate.

Visualization of the Reaction Mechanism

Reaction_Mechanism Figure 1: Reaction mechanism for GO-ESP synthesis. cluster_1 Step 2: Aza-Michael Addition GO Graphene Oxide (GO) with -COOH groups GO_NH2 Amine-Functionalized GO (GO-NH₂) GO->GO_NH2 ESP 3-(Ethylsulphonyl)-1-propene (ESP) GO_ESP Functionalized GO (GO-ESP) ESP->GO_ESP GO_NH2_mid GO-NH₂ GO_NH2_mid->GO_ESP

Caption: Figure 1: Reaction mechanism for GO-ESP synthesis.

Overall Experimental Workflow

The entire process, from starting materials to the final application, can be visualized as a clear sequence of steps.

Experimental_Workflow Figure 2: Overall experimental workflow. start Start | Graphene Oxide (GO) Powder step1 Step A GO Dispersion in Ultra-pure Water Sonication start->step1 step2 Step B GO Amination Reaction with Ethylenediamine step1->step2 step3 Step C Purification Dialysis / Centrifugation step2->step3 step4 Step D Functionalization with ESP Aza-Michael Addition Reaction step3->step4 step5 Step E Final Purification Washing and Lyophilization step4->step5 step6 Characterization | FTIR, Raman, XPS, TGA, SEM/TEM step5->step6 step7 Application | Drug Loading & Release Study step6->step7

Sources

Application Note: Michael Addition Protocols for 3-(Ethylsulphonyl)-1-propene Acceptors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the reactivity profile and experimental protocols for 3-(Ethylsulphonyl)-1-propene (Allyl Ethyl Sulfone) in Michael addition sequences. Unlike conventional vinyl sulfone Michael acceptors, 3-(Ethylsulphonyl)-1-propene functions as a pro-electrophile . It contains an isolated double bond that requires base-catalyzed isomerization to generate the active conjugated vinyl sulfone species in situ before nucleophilic attack can occur.

This note is designed for medicinal chemists and chemical biologists utilizing sulfone-based warheads for covalent inhibition or bioconjugation. It covers the mechanistic basis of activation, synthetic protocols for thio-Michael additions, and considerations for biological assay design.

Mechanistic Insight: The Isomerization-Addition Sequence

The "Pro-Electrophile" Concept

Direct Michael addition to 3-(Ethylsulphonyl)-1-propene is kinetically forbidden due to the lack of conjugation between the alkene and the electron-withdrawing sulfone group. The methylene spacer (


) interrupts the electronic communication.

For the reaction to proceed, a base must first deprotonate the


-carbon (acidified by the adjacent sulfone), leading to the formation of the thermodynamically more stable, conjugated vinyl sulfone  isomer. This isomer is the active Michael acceptor.
Reaction Pathway Visualization

Michael_Pathway Allyl 3-(Ethylsulphonyl)-1-propene (Inactive Pro-Electrophile) Enolate Enolate Intermediate (Resonance Stabilized) Allyl->Enolate Base (Deprotonation) Vinyl 1-(Ethylsulphonyl)-1-propene (Active Michael Acceptor) Enolate->Vinyl Reprotonation (Isomerization) Vinyl->Allyl Equilibrium (Slow) Adduct Michael Adduct (Thioether/Amine) Vinyl->Adduct Nucleophile (R-SH / R-NH2)

Figure 1: The activation pathway of allyl sulfones. The base-mediated shift from the allyl (kinetic) to the vinyl (thermodynamic) form is the rate-determining step for the subsequent Michael addition.

Experimental Protocols

Protocol A: One-Pot Isomerization and Thio-Michael Addition

Application: Synthesis of sulfone-functionalized scaffolds or small molecule covalent fragments. Rationale: Thiophenols and alkyl thiols are soft nucleophiles ideal for 1,4-addition. A strong organic base is used to trigger both the isomerization and the thiolate generation.

Materials
  • Acceptor: 3-(Ethylsulphonyl)-1-propene (1.0 equiv)

  • Nucleophile: Thiol (e.g., Thiophenol, Cysteine derivative) (1.2 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TMG (Tetramethylguanidine) (0.5 – 1.0 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Procedure
  • Preparation: Dissolve 3-(Ethylsulphonyl)-1-propene (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
    ).
    
  • Activation: Add DBU (0.5 mmol) dropwise at 0°C. Stir for 15–30 minutes.

    • Checkpoint: Monitor by TLC or

      
      H NMR. Look for the disappearance of terminal alkene signals (
      
      
      
      5.1–6.0 ppm) and appearance of internal vinyl protons (
      
      
      6.2–7.0 ppm).
  • Addition: Add the Thiol (1.2 mmol) slowly to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Cysteine Reactivity Assay (Kinetic Profiling)

Application: Determining the "warhead" reactivity of the isomerized sulfone against protein cysteines. Rationale: This assay measures the pseudo-first-order rate constant (


) of the reaction with Glutathione (GSH) or a model peptide.
Materials
  • Buffer: PBS (pH 7.4) containing 10% DMSO (to ensure solubility).

  • Reagent: 3-(Ethylsulphonyl)-1-propene (pre-isomerized or in situ).

  • Probe: Reduced Glutathione (GSH).

  • Internal Standard: Benzyl alcohol.

Workflow Diagram

Assay_Workflow Start Start: Dissolve Sulfone (10 mM in DMSO) Mix Mix with GSH (100 mM) in PBS pH 7.4 Start->Mix Monitor Monitor via HPLC/LC-MS at t = 0, 15, 30, 60 min Mix->Monitor Calc Calculate % Consumption vs Internal Standard Monitor->Calc Decision Is t(1/2) < 60 min? Calc->Decision Fast High Reactivity (Potential Off-Target) Decision->Fast Yes Slow Tunable Reactivity (Ideal for Targeted Covalent) Decision->Slow No

Figure 2: Kinetic profiling workflow for sulfone warheads. Pre-isomerization is recommended for consistent kinetic data.

Procedure
  • Stock Solutions: Prepare 10 mM stock of the sulfone and 100 mM stock of GSH in PBS.

  • Incubation: Mix Sulfone (final 100

    
    M) and GSH (final 1 mM) in a 1:10 ratio (pseudo-first-order conditions).
    
  • Sampling: Inject aliquots into HPLC at defined time points (0, 15, 30, 60, 120 min).

  • Analysis: Monitor the depletion of the parent sulfone peak area relative to the internal standard.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    .

Quantitative Data Summary

The following table contrasts the reactivity of the allyl sulfone (pre-activation) vs. the vinyl sulfone (post-activation) and standard acrylamides.

Electrophile TypeActivation Required?Relative Reactivity (

)
ReversibilityPrimary Application
Allyl Sulfone Yes (Isomerization) < 0.01 (Latent)N/AMasked Warhead / Pro-drug
Vinyl Sulfone No1.0 (Reference)IrreversibleCovalent Inhibitor (Cys)
Acrylamide No0.5 – 0.8IrreversibleKinase Inhibitors (e.g., Ibrutinib)
Vinyl Sulfonamide No0.1 – 0.3IrreversibleTunable Probes

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Incomplete isomerization of the allyl group.

    • Solution: Increase base strength (switch from TEA to DBU) or temperature (40°C). Ensure the solvent is anhydrous to prevent hydroxide competition.

  • Issue: Polymerization.

    • Cause: Vinyl sulfones can polymerize at high concentrations with strong bases.

    • Solution: Perform the reaction at high dilution (0.05 M) and add the nucleophile immediately after the isomerization checkpoint.

  • Issue: Regioselectivity.

    • Note: The nucleophile will exclusively attack the

      
      -position (terminal carbon of the vinyl group) due to steric hindrance at the 
      
      
      
      -position (adjacent to the sulfone).

References

  • Mechanism of Allyl Sulfone Isomerization

    • O'Connor, D. E., & Lyness, W. I. (1964).[1] The Effect of Basicity on the Base-Catalyzed Isomerization of Allyl Sulfones. Journal of the American Chemical Society.

  • Vinyl Sulfones in Drug Discovery

    • Patterson, et al. (2024). The vinyl sulfone motif as a structural unit for novel drug design and discovery.[2][3][4][5] Expert Opinion on Drug Discovery.

  • Thio-Michael Addition Protocols

    • Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry.
  • Covalent Inhibition Strategies

    • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Ethylsulphonyl)-1-propene (Allyl Ethyl Sulfone)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Ethylsulphonyl)-1-propene. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you navigate the intricacies of this synthesis.

Part 1: Core Synthesis Methodologies

The synthesis of 3-(Ethylsulphonyl)-1-propene, a valuable allylic sulfone intermediate, can be approached through several pathways.[1] The most common and reliable method involves the oxidation of the corresponding sulfide, 3-(Ethylthio)-1-propene. An alternative, classic approach is the nucleophilic substitution of an allyl halide with an ethanesulfinate salt.

Primary Recommended Protocol: Oxidation of 3-(Ethylthio)-1-propene

This method is often favored for its straightforward execution and high potential yields. The key is controlling the oxidative strength to prevent the formation of byproducts. The use of hydrogen peroxide catalyzed by tungstic acid is a highly efficient choice.[2]

Experimental Protocol:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-(Ethylthio)-1-propene (10.2 g, 0.1 mol) and tungstic acid (H₂WO₄) (0.25 g, 1 mmol, 1 mol%).

  • Cooling: Place the flask in an ice-water bath and begin stirring. The temperature of the reaction mixture should be maintained between 0-5 °C. Causality: This oxidation is exothermic. Temperature control is critical to prevent over-oxidation and potential runaway reactions.

  • Reagent Addition: Slowly add 30% hydrogen peroxide (H₂O₂) (22.7 g, 0.2 mol, 2.0 eq.) dropwise from the dropping funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours, followed by stirring at room temperature for 4-6 hours.

  • Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The starting sulfide should have a higher Rf than the more polar sulfone product. The reaction is complete when the starting sulfide spot is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative peroxide test (using peroxide test strips) is obtained. Trustworthiness: This step is crucial to neutralize any remaining oxidant, ensuring the safety and stability of the product during extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is best purified by vacuum distillation to yield 3-(Ethylsulphonyl)-1-propene as a clear oil.[2]

Workflow for Oxidation Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine 3-(Ethylthio)-1-propene and Tungstic Acid Catalyst prep2 Cool to 0-5 °C in Ice Bath prep1->prep2 react1 Slow, Dropwise Addition of 30% H₂O₂ prep2->react1 Maintain T < 10 °C react2 Stir at 0-5 °C, then Warm to RT react1->react2 react3 Monitor by TLC until Sulfide is Consumed react2->react3 workup1 Quench with aq. Na₂SO₃ react3->workup1 Reaction Complete workup2 Extract with CH₂Cl₂ workup1->workup2 workup3 Wash & Dry Organic Layer workup2->workup3 workup4 Purify by Vacuum Distillation workup3->workup4 G start Low Yield Observed check_tlc Analyze Crude by TLC/NMR: Is Starting Material Present? start->check_tlc check_isomer Is Vinylic Isomer Present? check_tlc->check_isomer No incomplete Cause: Incomplete Reaction check_tlc->incomplete Yes isomerization Cause: Isomerization check_isomer->isomerization Yes other Cause: Mechanical Loss or Reagent Quality check_isomer->other No sol_incomplete Action: - Check H₂O₂ concentration. - Extend reaction time. - Verify catalyst activity. incomplete->sol_incomplete sol_isomerization Action: - Ensure neutral/acidic conditions. - Avoid any base exposure. - Use scrupulously clean glassware. isomerization->sol_isomerization sol_other Action: - Verify reagent purity. - Optimize purification method (e.g., chromatography for small scale). other->sol_other

Sources

Technical Support Center: Stability & Storage of 3-(Ethylsulphonyl)-1-propene

[1]

Case ID: TECH-SUP-003-AES Compound: 3-(Ethylsulphonyl)-1-propene (Allyl Ethyl Sulfone) CAS: 34008-91-8 / 16215-14-8 Chemical Structure:

1

Introduction: The "Hidden Trap" of Allylic Sulfones

Welcome to the technical support hub for 3-(Ethylsulphonyl)-1-propene . If you are accessing this guide, you likely use this reagent as a sulfonyl-stabilized carbanion precursor or a cross-linking agent.[1]

The Critical Insight: The primary failure mode of this compound is not oxidation or hydrolysis, but Base-Catalyzed Isomerization .

Unlike standard reagents, 3-(Ethylsulphonyl)-1-propene exists in a delicate equilibrium.[1] The protons at the C3 position (flanked by the sulfone and the double bond) are highly acidic (

AllylVinyl

This guide provides the protocols to arrest this shift and ensure long-term integrity.

Module 1: The Stability Profile (Theory)

To stabilize this compound, you must understand the degradation pathway. The molecule wants to conjugate the double bond with the sulfone group, which is thermodynamically more stable but chemically distinct (and often undesirable for specific syntheses).

The Degradation Mechanism

The transition from Allyl Ethyl Sulfone to Propenyl Ethyl Sulfone (Vinyl isomer) changes the reactivity profile entirely. The Vinyl isomer is a potent Michael acceptor and will readily polymerize or react with nucleophiles in your storage buffer.

IsomerizationPathwaycluster_legendMechanism KeyAllyl3-(Ethylsulphonyl)-1-propene(Allyl Form - Target)Non-ConjugatedTransitionCarbanion Intermediate(Stabilized by SO2)Allyl->Transition Trace Base (OH-, Glass surf.) Deprotonation at C3Vinyl1-(Ethylsulphonyl)-1-propene(Vinyl Form - Impurity)Conjugated & ReactiveTransition->Vinyl Reprotonation at C1 Thermodynamic ShiftPolymerOligomers / Adducts(Irreversible Loss)Vinyl->Polymer Michael Addition Nucleophilic AttackLegendThe driving force is the conjugationof the C=C bond with the Sulfone (S=O).

Figure 1: The base-catalyzed isomerization pathway.[2] The shift to the vinyl form activates the molecule for unwanted polymerization.

Module 2: Troubleshooting Guide (FAQs)

Q1: My clear liquid has turned slightly yellow and viscous. Is it usable?

Diagnosis: Polymerization of the Vinyl Isomer. Explanation: Your sample likely isomerized to the vinyl form (1-propene isomer) earlier, which is a Michael acceptor. Over time, this reactive isomer polymerized or reacted with trace moisture/nucleophiles. Action: Discard. Purification is difficult once polymerization begins. For future batches, ensure the storage container is strictly neutral or slightly acidic.

Q2: The NMR spectrum shows a new multiplet around 6.5-7.0 ppm. What is this?

Diagnosis: Isomerization Confirmed. Explanation:

  • Target (Allyl): Look for a doublet at

    
     3.7–3.9 ppm (the 
    
    
    between
    
    
    and
    
    
    ).
  • Impurity (Vinyl): The appearance of signals in the 6.0–7.0 ppm region indicates the double bond has moved adjacent to the sulfone. Action: If the vinyl content is <5%, you may repurify via rapid distillation under reduced pressure (see Module 3). If >5%, the thermodynamic sink is too strong; discard.

Q3: Can I store this in standard borosilicate glass vials?

Diagnosis: Surface Alkalinity Risk. Explanation: Standard glass often has surface silanols and trace alkali metals that can act as a base catalyst for this specific rearrangement. Action: Use silylated glass or acid-washed glassware (rinsed with dilute HCl, then dried). Alternatively, high-density polyethylene (HDPE) is acceptable if the compound is anhydrous, but glass is preferred to prevent vapor loss.

Module 3: Standard Operating Procedures (Protocols)

Protocol A: The "Re-Qualification" Workflow (QC)

Perform this check if the reagent has been stored for >3 months.

StepActionTechnical Rationale
1 Solvent Choice Dissolve 10 mg in CDCl3 (Neutralized). Note: Filter CDCl3 through basic alumina to remove acid, then verify neutrality. Avoid DMSO (hygroscopic).
2 1H NMR Acquisition Focus on 3.5 – 4.0 ppm region.
3 Signal Verification Pass: Doublet at ~3.7 ppm (

).Fail: Disappearance of doublet; appearance of vinylic protons at 6.2-6.9 ppm.
4 Purity Calculation Integrate Allyl

vs. Vinyl

.[1] If Vinyl > 2%, repurify.
Protocol B: Long-Term Storage Setup

Follow this strictly to maintain stability for 12+ months.

  • Container Prep: Use an amber glass vial. Wash with 0.1M HCl, rinse with distilled water, then acetone, and oven dry. This neutralizes surface alkalinity.

  • Stabilizer Addition (Optional): Add BHT (Butylated hydroxytoluene) at 100 ppm. While this stops radical polymerization of the vinyl form, it does not stop the isomerization itself. The acid wash is more critical.

  • Atmosphere: Sparge with Argon for 2 minutes. Seal with a Teflon-lined cap (avoid rubber septa which can leach basic accelerators).[1]

  • Temperature: Store at -20°C .

Protocol C: Purification (Rescue)

If isomerization is detected (<10%).

  • Setup: Short-path distillation apparatus.

  • Pre-treatment: Add a catalytic amount of p-Toluenesulfonic acid (pTsA) (0.1% w/w) to the boiling flask. This inhibits the base-catalyzed shift during heating.[1]

  • Distillation: Distill under high vacuum (<1 mmHg). The allyl isomer boils lower than the vinyl isomer due to less conjugation (check specific boiling points based on pressure).

  • Collection: Collect the middle fraction directly into a pre-cooled, acid-washed receiver.

Module 4: Decision & Workflow Logic

Use this flowchart to determine the handling of your current inventory.

StorageWorkflowStartIncoming Reagent(3-Ethylsulphonyl-1-propene)QCQC Check: 1H NMR(Focus: 3.7 ppm vs 6.5 ppm)Start->QCDecisionIs Vinyl Isomer Present?QC->DecisionCleanPurity > 98%No IsomerizationDecision->CleanNoDirtyVinyl Isomer > 5%Decision->DirtyYes (>5%)SalvageVinyl Isomer < 5%Decision->SalvageYes (<5%)Action_Store1. Acid-wash Vial2. Argon Flush3. Store -20°CClean->Action_StoreAction_DumpDiscard(Risk of Polymerization)Dirty->Action_DumpAction_DistillDistill with trace acid(See Protocol C)Salvage->Action_DistillAction_Distill->QCRe-test

Figure 2: Decision matrix for handling incoming or aged allyl sulfone stocks.

References

  • Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Tetrahedron Organic Chemistry Series. Pergamon Press. (Detailed mechanisms on sulfone carbanion stability and isomerization).

  • Trost, B. M., & Schmuff, N. R. (1985). Chemoselectivity in the alkylation of allylic sulfones. Journal of the American Chemical Society, 107(2), 396-405. (Discusses the equilibrium between allyl and vinyl sulfones).

  • Bäckvall, J. E., & Juntunen, S. K. (1987). Palladium-catalyzed 1,3-isomerization of allylic sulfones. Journal of the American Chemical Society, 109(21), 6396-6403. (Highlights the ease of isomerization under catalytic conditions).

  • Meyers, C. Y., et al. (1969). Facile base-catalyzed isomerization of allyl sulfones. The Journal of Organic Chemistry. (Foundational text on the acidity of -protons in sulfones).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 200566, 3-(Ethylsulfonyl)-1-propene. (Chemical safety and physical property data).

Optimizing concentration of allyl ethyl sulfone for SEI film thickness

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers optimizing Allyl Ethyl Sulfone (AES) as an electrolyte additive in Lithium-ion batteries (LIBs). It addresses the specific challenge of tuning Solid Electrolyte Interphase (SEI) film thickness to balance interfacial stability with ionic conductivity.

Subject: Optimizing Concentration of Allyl Ethyl Sulfone (AES) for SEI Film Thickness Applicable Systems: Graphite/Li, Graphite/NMC, Silicon-composite anodes Document ID: TS-AES-OPT-04

Core Optimization Logic
Q: Why is the concentration of AES critical for SEI thickness, and what is the mechanistic "Goldilocks" zone?

A: The concentration of Allyl Ethyl Sulfone (AES) dictates the polymerization kinetics on the anode surface during the first formation cycle. AES functions as a "sacrificial" additive; it must reduce before the bulk solvent (e.g., Ethylene Carbonate, EC) to form a protective passivation layer.

  • Mechanism: AES contains an allyl group (

    
    ) and a sulfone group (
    
    
    
    ). The sulfone moiety lowers the LUMO energy, facilitating reduction at higher potentials (~1.6V – 1.9V vs. Li/Li
    
    
    ) compared to carbonate solvents (~0.8V). Upon reduction, the allyl group generates radical intermediates that initiate radical polymerization, forming a poly-sulfone/poly-ether network.
  • The "Goldilocks" Zone:

    • Too Low (<0.5 wt%): The flux of AES radicals is insufficient to form a continuous film. "Mosaic" SEI formation occurs, allowing bulk solvent to penetrate and decompose, leading to continuous capacity fade.

    • Too High (>2.0 wt%): The radical density is too high, leading to rapid, uncontrolled polymerization. This results in a thick (>50 nm), highly resistive SEI layer that impedes Li

      
       diffusion (high 
      
      
      
      ), causing poor rate capability and potential lithium plating.
    • Optimal (Typically 0.5% – 1.5%): Forms a thin (20–30 nm), dense, and flexible film that accommodates volume expansion while maintaining low impedance.

Diagnostic Troubleshooting
Q: How do I distinguish between an SEI that is "too thin" versus "too thick" using electrochemical data?

A: You can diagnose the film morphology without tearing down the cell by analyzing the Differential Capacity (


) curves and Electrochemical Impedance Spectroscopy (EIS) data.
SymptomToo Thin / Incomplete SEI (Low AES)Too Thick / Resistive SEI (High AES)
Coulombic Efficiency (1st Cycle) Low (<85%) : Continuous electrolyte decomposition consumes Li

.
Moderate/Low : Li

is consumed to build the massive film, but passivation is achieved eventually.
Impedance (

)
Unstable : Increases continuously over cycling as SEI thickens from solvent decomposition.High Initial : High resistance immediately after formation, but may remain stable.

Signature
Solvent Peak Visible : Strong reduction peak at ~0.8V (EC decomposition) persists.AES Peak Dominant : Massive peak at ~1.7V; Solvent peak at 0.8V is completely suppressed.
Rate Capability (2C) Good initially , then rapid fade due to pore clogging.Poor immediately : High overpotential causes voltage cutoff to be reached early.
Experimental Protocol: Step-by-Step Optimization
Q: What is the validated workflow for determining the optimal AES concentration?

A: Do not rely on random spot-checking. Use this systematic Design of Experiments (DOE) workflow.

Phase 1: Preparation & Cell Assembly

  • Baseline Electrolyte: 1.0M LiPF

    
     in EC/EMC (3:7 wt%).
    
  • AES Stock Preparation: Prepare a 5.0 wt% AES masterbatch to ensure accurate dilution.

  • Test Groups: Prepare five groups:

    • Control: 0.0% AES

    • Low: 0.5% AES

    • Medium: 1.0% AES

    • High: 1.5% AES

    • Excess: 2.0% AES

Phase 2: Formation Protocol (Critical)

  • Step 1: Rest for 12 hours (wetting).

  • Step 2: Charge at C/20 to 3.0V (slow formation is crucial for dense polymerization).

  • Step 3: Rest 1 hour.

  • Step 4: Discharge to cutoff.

  • Step 5: Repeat for 2 cycles at C/10.

Phase 3: Analysis

  • EIS: Perform at 50% SOC after Cycle 3. Fit using a Randles equivalent circuit (

    
    ).
    
  • Tafel Polarization: (Optional) To measure exchange current density.

Visualizations
Figure 1: SEI Formation Mechanism of AES

This diagram illustrates the competitive reduction pathway where AES creates a passivation layer, blocking solvent decomposition.

AES_Mechanism Electrolyte Electrolyte (LiPF6 + EC/EMC + AES) Anode Graphite Anode Surface Electrolyte->Anode Diffusion EC_Red EC Solvent Reduction (~0.8V vs Li/Li+) Electrolyte->EC_Red If SEI Incomplete AES_Red AES Reduction (~1.7V vs Li/Li+) Anode->AES_Red High Potential Radical Allyl/Sulfone Radicals AES_Red->Radical Polymer Polymerization (Cross-linking) Radical->Polymer Thin_SEI Thin, Dense SEI (Optimal AES) Polymer->Thin_SEI Controlled Conc. Thick_SEI Thick, Resistive SEI (Excess AES) Polymer->Thick_SEI High Conc. Thin_SEI->EC_Red BLOCKS

Caption: Mechanistic pathway of AES reduction. AES reduces preferentially at 1.7V, forming a polymer network that blocks subsequent solvent decomposition at 0.8V.

Figure 2: Optimization Workflow (DOE)

A logic flow for selecting the correct concentration based on impedance and capacity retention.

Optimization_Flow Start Start: Define AES Range (0.5% - 2.0%) Build Build Coin Cells (Graphite/Li or Full Cell) Start->Build Formation Formation Cycling (C/20 Rate) Build->Formation Check_CE Check 1st Cycle Coulombic Efficiency (CE) Formation->Check_CE Low_CE CE < 85% (SEI too porous) Check_CE->Low_CE Fail High_CE CE > 88% Check_CE->High_CE Pass Action_Inc Increase AES Conc. Low_CE->Action_Inc Check_EIS Check Impedance (R_SEI) High_CE->Check_EIS High_R High R_SEI (Film too thick) Check_EIS->High_R Fail Low_R Low R_SEI (Optimal Transport) Check_EIS->Low_R Pass Action_Dec Decrease AES Conc. High_R->Action_Dec Action_Final Validate Cycle Life (Target Reached) Low_R->Action_Final

Caption: Decision tree for AES optimization. Balance Coulombic Efficiency (CE) against Impedance (R_SEI) to find the optimal concentration.

References
  • Lin, Y. et al. "Effect of sulfur-containing additives on the formation of solid-electrolyte interphase evaluated by in-situ AFM and ex-situ characterizations." ResearchGate.[1][2][3][4] Available at: [Link]

  • Liu, Y. et al. "Strengthening the Interfacial Stability of the Silicon-Based Electrode via an Electrolyte Additive Allyl Phenyl Sulfone."[5] ResearchGate.[1][2][3][4] Available at: [Link]

  • Xu, K. "Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime." MDPI. Available at: [Link][6]

  • Lv, Y. et al. "A low-concentration sulfone electrolyte enables high-voltage chemistry of lithium-ion batteries." OAE Publishing. Available at: [Link][6]

Sources

Controlling side reactions of allyl sulfones in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Controlling Side Reactions of Allyl Sulfones in Nucleophilic Substitution Ticket ID: AS-SUB-2024-OPT[1]

Executive Summary: The Allyl Sulfone Paradox

Welcome to the optimization hub. You are likely here because your allyl sulfone reaction—intended to be a precision strike—has turned into a mixture of regioisomers, dienes, or desulfonylated byproducts.[1]

Allyl sulfones are "chemical chameleons."[1] The sulfonyl group (


) activates the 

-position for deprotonation (making it a nucleophile) but also acts as a potential leaving group or a directing group for isomerization.[1] In Transition-Metal Catalyzed Allylic Substitution (TMAS), specifically the Tsuji-Trost reaction , the primary failure modes are Regio-scrambling (

vs.

attack) and Base-Mediated Isomerization (allyl

vinyl sulfone).[1]

This guide provides the causality-driven protocols required to suppress these pathways.

Diagnostic Module: Regioselectivity Crisis ( vs. )

Symptom: You observe a mixture of linear (n) and branched (iso) products, or the inverse of what you intended.[1]

The Mechanism of Failure

In Pd-catalyzed allylic alkylation, the "memory effect" and the hardness of the nucleophile dictate the outcome.[1] Allyl sulfones are "soft" carbon nucleophiles (pKa ~23-25).[1]

  • Path A (Linear/

    
    -selective):  Sterics usually drive Palladium (
    
    
    
    ) catalysts to attack the less hindered terminus of the
    
    
    -allyl intermediate.[1]
  • Path B (Branched/

    
    -selective):  This requires electronic bias or specific ligand geometries (e.g., Trost ligands) to force the nucleophile to the more hindered carbon.[1]
    
Troubleshooting Workflow

RegioControl Start Identify Regio-Problem Goal Desired Isomer? Start->Goal Linear Target: Linear (Alpha) Goal->Linear Branched Target: Branched (Gamma) Goal->Branched Pd_Check Current Metal: Pd? Linear->Pd_Check Ligand_Check Ligand Type? Branched->Ligand_Check Sol_Linear Standard: Pd(PPh3)4 Fix: Switch to dppe/dppb (Steric control) Pd_Check->Sol_Linear Yes Pd_Check->Sol_Linear No (Switch to Pd) Sol_Branched_Pd Advanced Pd: Use Trost Ligand (DACH) or P-N Ligands Ligand_Check->Sol_Branched_Pd Stay with Pd Sol_Branched_Ir Switch Metal: Ir/Mo Catalysis (Electronic control) Ligand_Check->Sol_Branched_Ir Open to Ir/Mo

Figure 1: Decision matrix for restoring regiochemical integrity in allyl sulfone substitutions.

FAQ: Regioselectivity

Q: Why does my allyl sulfone nucleophile attack the wrong carbon? A: If you are using standard Pd(


)

, the system defaults to steric control (linear product).[1] To achieve branched selectivity with a sulfone nucleophile, you must use a ligand that creates a "chiral pocket" or electronic asymmetry, such as the Trost DACH-phenyl ligand or Phosphoramidites .[1] Alternatively, switching to Iridium (

) or Molybdenum (

) catalysts often inverts selectivity to the branched isomer due to a different inner-sphere mechanism [1].[1]

Q: I see "double alkylation." How do I stop it? A: The mono-alkylated product often has a similar pKa to the starting material.[1]

  • Fix: Use a specific base/counter-ion pair.[1] The BSA (N,O-Bis(trimethylsilyl)acetamide) + LiOAc system is superior here.[1] It generates the active nucleophile in situ without creating a vast excess of free base, preventing the second deprotonation [2].[1]

Critical Control Point: Base-Mediated Isomerization

Symptom: The reaction stalls, or you isolate the thermodynamically stable vinyl sulfone (conjugated alkene) instead of the desired allyl product.

The Mechanism of Failure

The


-protons of allyl sulfones are acidic.[1] Under basic conditions (necessary for nucleophilic attack), the proton can shift, moving the double bond into conjugation with the sulfone.[1]

[1]
Protocol: The "Buffered" Activation System

To prevent isomerization, you must avoid "naked" alkoxide bases (e.g., NaH, KOtBu) which are too basic and promote equilibration.[1]

Recommended Reagent System: BSA / LiOAc (or KOAc) [1]

ComponentRoleMechanism of Action
BSA Pro-baseSilylates the sulfone precursor, creating a "masked" nucleophile.[1]
LiOAc InitiatorA catalytic amount of acetate cleaves the silyl group only when it enters the catalytic cycle, releasing the anion transiently.[1]
Solvent MediumDichloromethane (DCM) or THF .[1] Avoid DMF/DMSO if isomerization is high (polar solvents stabilize the free anion, promoting rearrangement).[1]

Step-by-Step Protocol:

  • Dissolve the allyl sulfone (1.0 equiv) and the allyl electrophile (1.1 equiv) in degassed DCM.

  • Add the Pd catalyst (e.g.,

    
     at 2.5 mol%) and Ligand (5-10 mol%).[1]
    
  • Add a catalytic amount of salt: LiOAc or KOAc (5-10 mol%).[1]

  • Add BSA (3.0 equiv) dropwise.[1]

  • Monitor: The reaction is driven by the formation of the neutral silyl-amide byproduct, keeping the pH neutral and preventing base-catalyzed isomerization [2].

Diagnostic Module: Chemo-Integrity (Desulfonylation)

Symptom: The sulfone group is missing from the final product, or you observe simple alkenes/dienes.[1]

The Mechanism of Failure

Allyl sulfones are susceptible to Reductive Desulfonylation in the presence of Pd(0) and hydride sources, or Elimination to form dienes.[1]

  • Risk Factor:[2] Using borohydrides or excessive phosphines which can act as reducing agents.[1]

  • Risk Factor:[2][3][4] High temperatures (>80°C) which promote

    
     extrusion.[1]
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Product is a Diene

-Hydride Elimination
The Pd-alkyl intermediate is living too long. Increase ligand concentration to accelerate reductive elimination.[1]
Product is an Alkene (No

)
Reductive DesulfonylationCheck for hydride sources (e.g., formic acid, alcohols).[1] Ensure the solvent is anhydrous.[1] Lower temperature to <40°C.
Low Conversion Catalyst PoisoningSulfinates (byproducts of desulfonylation) can poison Pd.[1] Add CuI (10 mol%) as a scavenger for sulfinates if using sulfinates as nucleophiles.[1]
Visualizing the Danger Zones

SideReactions Substrate Allyl Sulfone Pd_Cycle Pd-Allyl Intermediate Substrate->Pd_Cycle Pd(0) Path_Isom Base Cat. Isomerization (Vinyl Sulfone) Substrate->Path_Isom Strong Base (NaH/KOtBu) Path_Correct Nucleophilic Attack (Desired) Pd_Cycle->Path_Correct Soft Nuc BSA/LiOAc Path_Desulf Reductive Desulfonylation (Alkene) Pd_Cycle->Path_Desulf Hydride Source High Temp

Figure 2: Competing pathways in allyl sulfone catalysis. The BSA/LiOAc route protects the substrate from Path_Isom.[1]

References

  • Trost, B. M., & Vranken, D. L. (1996).[1][5] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.[1] Link[1]

  • Trost, B. M., Jiao, Z., & Gholami, H. (2021).[1] Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles.[1] Chemical Science, 12, 10532-10537.[1] Link

  • Xie, P., et al. (2020).[1][6] Hydroxyl-Directed Regio- and Diastereoselective Allylic Sulfone Reductions with [Sm(H2O)n]I2.[1][4][7] The Journal of Organic Chemistry, 85, 4893–4897.[1] Link[1]

  • Wang, Y., et al. (2021).[1][6][8] Controllable Activation of β-Alkyl Nitroalkenes: Regioselective Synthesis of Allyl and Vinyl Sulfones.[1][8] The Journal of Organic Chemistry, 86, 4018–4026.[1][6][8] Link[1]

Sources

Technical Support Center: Enhancing Electrolyte Thermal Stability with Sulfone-Based Additives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on the specific compound 3-(Ethylsulphonyl)-1-propene (ESP) is not widely available in current scientific literature. This guide leverages extensive data from a closely related and well-studied structural analog, prop-1-ene-1,3-sultone (PES) , to provide a comprehensive technical support framework. The principles of action, experimental observations, and troubleshooting advice for PES are expected to be highly relevant for other unsaturated sulfone-based electrolyte additives aimed at enhancing thermal stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a sulfone-based additive like prop-1-ene-1,3-sultone (PES) in an electrolyte?

A1: The primary function of PES is to act as a film-forming additive. It is electrochemically reduced at the anode surface at a higher potential than the main electrolyte solvents (like ethylene carbonate). This preferential reduction forms a stable and ionically conductive layer known as the Solid Electrolyte Interphase (SEI). A robust SEI layer is crucial for preventing further electrolyte decomposition, which in turn enhances the thermal stability and overall performance of the battery.[1][2][3]

Q2: How does the formation of a stable SEI by PES contribute to thermal stability?

A2: The SEI layer formed by PES acts as a physical and electronic barrier between the highly reactive electrode surface and the electrolyte.[3] This barrier suppresses exothermic reactions that can occur at elevated temperatures, such as the continuous decomposition of the electrolyte, which can lead to thermal runaway. By creating a more stable interface, PES helps to mitigate gas generation and maintain the structural integrity of the electrodes during thermal stress.[3][4]

Q3: What is the typical concentration range for using PES as an additive?

A3: PES is generally effective in low concentrations, typically ranging from 0.5% to 3% by weight of the total electrolyte solution.[1] The optimal concentration depends on the specific cell chemistry (anode, cathode, and base electrolyte composition) and the operating conditions. It's crucial to perform optimization studies as excessive amounts of the additive can lead to increased impedance and diminished performance.[2]

Q4: Is PES compatible with common electrode materials like graphite, silicon, and NMC cathodes?

A4: Yes, PES has been shown to be effective with a variety of common electrode materials. For graphite anodes, it is particularly useful in preventing the co-intercalation of propylene carbonate (PC) and subsequent graphite exfoliation.[1][2] In silicon-based anodes, which experience large volume changes during cycling, a stable SEI is critical, and additives like PES can contribute to improved stability.[5][6] For high-voltage NMC (Nickel Manganese Cobalt) cathodes, PES can help to suppress electrolyte oxidation and reduce gas generation, especially when used in combination with other additives like vinylene carbonate (VC).[7][8]

Q5: What are the main safety and handling precautions for sulfone-based additives?

A5: Sulfone-based additives, like many electrolyte components, should be handled with care in a controlled laboratory environment. It is recommended to handle these chemicals in a glovebox with an inert atmosphere (e.g., argon) to minimize exposure to moisture and air.[9] Always consult the Safety Data Sheet (SDS) for the specific compound. General precautions include wearing appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety glasses, and a lab coat. Ensure adequate ventilation to avoid inhalation of any potential vapors.

Troubleshooting Guide

Issue 1: Rapid Capacity Fade After Introducing the Additive

  • Question: My cell's capacity is fading much faster after adding the sulfone-based additive. What could be the cause?

  • Answer:

    • Concentration Too High: An excessive concentration of the additive can lead to the formation of a thick, resistive SEI layer, which impedes lithium-ion transport and increases cell impedance, resulting in poor capacity retention.[2]

      • Solution: Systematically decrease the additive concentration (e.g., in 0.5% increments) to find the optimal balance between a stable SEI and low impedance.

    • Incomplete Dissolution: The additive may not have fully dissolved in the electrolyte, leading to a non-uniform SEI and localized areas of high resistance.

      • Solution: Ensure complete dissolution by gentle heating or extended mixing. Prepare the electrolyte in a dry, inert environment to prevent moisture contamination, which can affect solubility and reactivity.

    • Purity of the Additive: Impurities in the additive can lead to undesirable side reactions, compromising the SEI and overall cell performance.

      • Solution: Use high-purity, battery-grade additives with low moisture and acid content.[1]

Issue 2: High First-Cycle Irreversible Capacity Loss

  • Question: I'm observing a significant drop in capacity during the first charge-discharge cycle. Why is this happening?

  • Answer: A higher-than-usual first-cycle irreversible capacity loss is often associated with the initial formation of the SEI layer, as this process consumes lithium ions.

    • Causality: The additive is designed to be "sacrificially" reduced to form the SEI.[1] This is an expected electrochemical process. However, an excessively thick or poorly formed SEI can consume more lithium than necessary.

    • Solution:

      • Optimize Formation Protocol: Adjust the C-rate and voltage holds during the initial formation cycles. A slower formation rate can lead to a more uniform and stable SEI.

      • Evaluate Additive Concentration: As with capacity fade, an overly high concentration can lead to excessive SEI formation.

Issue 3: Increased Gas Generation in the Cell

  • Question: My pouch cells are swelling, indicating gas generation, even with the additive. Isn't the additive supposed to prevent this?

  • Answer: While PES and similar additives are known to reduce gas evolution, gassing can still occur under certain conditions.[2][3]

    • Possible Causes:

      • Moisture Contamination: Trace amounts of water in the electrolyte can react with the lithium salt (e.g., LiPF6) and the electrode surfaces to generate gas.

      • Electrolyte Oxidation at High Voltage: If the cell is operating at a very high voltage, the additive may not be sufficient to completely passivate the cathode surface, leading to electrolyte oxidation.

      • Decomposition of the Additive Itself: In some cases, side reactions or incomplete reduction of the additive can lead to gaseous byproducts.

    • Troubleshooting Steps:

      • Ensure all components (solvents, salts, additive, electrodes) are thoroughly dried before cell assembly.

      • Consider using a co-additive, such as vinylene carbonate (VC), which can work synergistically with PES to improve high-voltage stability.[7]

      • Verify the electrochemical stability window of your complete electrolyte formulation using techniques like linear sweep voltammetry.

Data Presentation & Visualization

Table 1: Expected Impact of PES Additive on Key Performance Metrics

Performance MetricExpected Impact with Optimized PES ConcentrationRationale
Coulombic Efficiency IncreaseFormation of a stable SEI reduces parasitic reactions.[2]
Cycle Life IncreaseA robust SEI minimizes electrolyte degradation over repeated cycles.[2]
Thermal Stability IncreaseThe SEI suppresses exothermic reactions between the electrode and electrolyte.
Internal Resistance Potential IncreaseThe SEI layer adds to the overall cell impedance; optimization is key.[2]
Gas Generation DecreasePassivation of electrode surfaces limits electrolyte decomposition.[3][4]

Diagrams

SEI_Formation_Mechanism cluster_anode Anode Surface cluster_electrolyte Electrolyte cluster_process First Cycle (Formation) Anode Graphite/Silicon Anode PES PES Additive Reduction Electrochemical Reduction PES->Reduction Higher Reduction Potential Solvent EC/DMC Solvents Solvent_Reduction Solvent_Reduction Solvent->Solvent_Reduction Lower Reduction Potential Li_ion Li+ SEI_Formation SEI Layer Formation Li_ion->SEI_Formation Consumed in SEI Reduction->SEI_Formation Forms Sulfur-rich components (e.g., RSO3Li, Li2SO3) SEI_Formation->Anode Passivates Surface SEI_Formation->Solvent_Reduction Blocks

Caption: Proposed mechanism of SEI formation with PES additive.

Troubleshooting_Workflow Start Poor Cell Performance (e.g., Capacity Fade, Gassing) Check_Conc Is Additive Concentration > 2%? Start->Check_Conc Check_Moisture Were components rigorously dried? Check_Conc->Check_Moisture No Reduce_Conc Action: Reduce concentration to 0.5-1.5% and re-test. Check_Conc->Reduce_Conc Yes Check_Formation Was a slow formation protocol used? Check_Moisture->Check_Formation Yes Dry_Components Action: Re-dry all components and assemble in a glovebox. Check_Moisture->Dry_Components No Check_Purity Is the additive battery-grade? Check_Formation->Check_Purity Yes Optimize_Formation Action: Implement a C/20 formation protocol. Check_Formation->Optimize_Formation No Source_High_Purity Action: Source high-purity additive and re-formulate. Check_Purity->Source_High_Purity No Re_evaluate Re-evaluate Performance Check_Purity->Re_evaluate Yes Reduce_Conc->Re_evaluate Dry_Components->Re_evaluate Optimize_Formation->Re_evaluate Source_High_Purity->Re_evaluate

Caption: Troubleshooting workflow for common issues.

Experimental Protocols

Protocol 1: Preparation of Electrolyte with Sulfone-Based Additive

  • Environment: Perform all steps inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

  • Materials:

    • High-purity, battery-grade carbonate solvents (e.g., EC, DMC, EMC).

    • High-purity lithium salt (e.g., LiPF₆).

    • High-purity sulfone-based additive (e.g., PES).

    • Calibrated volumetric flasks and pipettes.

    • Magnetic stirrer and stir bars.

  • Procedure:

    • Dispense the required volumes of the carbonate solvents into a volumetric flask to achieve the desired ratio (e.g., 3:7 EC:EMC by weight).

    • Slowly add the lithium salt to the solvent mixture while stirring until it is completely dissolved. This may take several hours.

    • Calculate the required mass of the sulfone additive to achieve the target weight percentage (e.g., 2 wt%).

    • Carefully add the additive to the prepared electrolyte solution.

    • Stir the final mixture for at least 2-4 hours to ensure homogeneity.

    • Store the electrolyte in a tightly sealed container inside the glovebox.

Protocol 2: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

  • Objective: To determine the onset temperature of exothermic decomposition reactions of the electrolyte when in contact with a charged electrode.[10][11]

  • Sample Preparation (inside a glovebox):

    • Charge a cell containing the test electrolyte to the desired state of charge (e.g., 100% SOC).

    • Carefully disassemble the cell and harvest the charged anode or cathode material.

    • Rinse the electrode gently with an inert solvent (e.g., DMC) to remove residual electrolyte.

    • Place a small, precisely weighed amount of the electrode material (typically 3-5 mg) into a high-pressure DSC pan.

    • Add a small amount of the test electrolyte (a few microliters) to saturate the electrode material.

    • Hermetically seal the DSC pan to prevent electrolyte evaporation and contain any pressure buildup.

  • DSC Measurement:

    • Place the sealed sample pan and an empty reference pan into the DSC instrument.

    • Set the temperature program to ramp from room temperature to a high temperature (e.g., 350°C) at a controlled rate (e.g., 5-10°C/min).[12]

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Identify the onset temperature of any significant exothermic peaks. A higher onset temperature indicates better thermal stability.

    • Integrate the area under the exothermic peaks to quantify the total heat released during decomposition (ΔH). A lower ΔH value is desirable.

    • Compare the results to a baseline electrolyte without the additive to quantify the improvement in thermal stability.

References

  • Self, J., et al. (2015). The role of prop-1-ene-1,3-sultone as an additive in lithium-ion cells. Journal of Power Sources.
  • Garsuch, A., et al. (2021). Reduction and Solid Electrolyte Interphase Formation Mechanism of Prop-1-ene-1,3-sultone.
  • Wang, C., et al. (2022). Fundamentals and perspectives of electrolyte additives for non-aqueous Na-ion batteries.
  • Self, J., et al. (2015). The role of prop-1-ene-1,3-sultone as an additive in lithium-ion cells. Journal of Power Sources, 299, 389-397.
  • Jeon, H., et al. (2018). Prop-1-ene-1,3-sultone as SEI formation additive in propylene carbonate-based electrolyte for lithium ion batteries. Journal of the Electrochemical Society.
  • Aiken, C. P., et al. (2014). Studies of the Effect of Varying Prop-1-ene-1,3-sultone Content in Lithium Ion Pouch Cells. Journal of The Electrochemical Society.
  • Raza, A., et al. (2022). Superior compatibility of silicon nanowire anodes in ionic liquid electrolytes. Journal of Power Sources.
  • Xu, K. (2007). Sulfone-Based Electrolytes for Lithium-Ion Batteries. Journal of The Electrochemical Society.
  • T. T. T. Pham, et al. (2020). Effect of 1,3-Propane Sultone on the Formation of Solid Electrolyte Interphase at Li-Ion Battery Anode Surface: A First-Principles Study. ACS Omega.
  • Zhang, X., et al. (2022). Effects of sulfur-containing electrolyte additives on the performance of lithium nickel cobalt manganese oxide//graphite Li-ion batteries. Energy Storage Science and Technology.
  • Z. Lu, et al. (2014).
  • S. W. Verhoef, et al. (2021). Impact of Sulfur-Containing Additives on Lithium-Ion Battery Performance: From Computational Predictions to Full-Cell Assessments.
  • T. T. T. Pham, et al. (2012).
  • Self, J., et al. (2015). Investigating the Fate of an Electrolyte Additive: A Combined Theoretical and Experimental Study of Prop-1-Ene-1,3-Sultone (PES) in Li-Ion Cells. ECS Meeting Abstracts.
  • A. K. S. Kumar, et al. (2021). Electrolytes, Additives and Binders for NMC Cathodes in Li-Ion Batteries—A Review.
  • Y. Liu, et al. (2020). Prop-1-ene-1,3-sultone (PES) as solid electrolyte interphase (SEI) formers for the negative electrodes.
  • J. Li, et al. (2023). The roles of sulfur-containing compounds as electrolyte additives in... Energy & Environmental Science.
  • NETZSCH Analyzing & Testing. (n.d.). Thermal Analysis and Rheology of Batteries. Retrieved from [Link]

  • Wang, Y., et al. (2022). Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. Journal of The Electrochemical Society.
  • Lopez, C., et al. (2021). Investigating the Compatibility of TTMSP and FEC Electrolyte Additives for LiNi0.5Mn0.3Co0.2O2 (NMC)-Silicon Lithium-Ion Batteries. Journal of The Electrochemical Society.
  • C. H. Chen, et al. (2023).
  • H. J. Kim, et al. (2022). S-containing and Si-containing compounds as highly effective electrolyte additives for SiOx -based anodes/NCM 811 cathodes in lithium ion cells. Journal of Power Sources.
  • TA Instruments. (n.d.). Thermal Analysis of Lithium-Ion Battery Electrolytes for Low Temperature Performance. Retrieved from [Link]

  • Medsinglong. (2016). Common Faults of processing electrolyte analyzer. Retrieved from [Link]

  • AZoM. (2023). Thermal Analysis in Battery Research. Retrieved from [Link]

  • LabX. (n.d.). Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior of Electrolytes and Separators. Retrieved from [Link]

Sources

Validation & Comparative

Comparing 3-(Ethylsulphonyl)-1-propene vs. vinyl sulfone as electrolyte additives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-(Ethylsulphonyl)-1-propene (Allyl Ethyl Sulfone, AES) and Vinyl Sulfone (specifically Ethyl Vinyl Sulfone, EVS) as electrolyte additives for lithium-ion batteries.

Executive Summary: The Divergent Roles of Sulfone Additives

While both compounds share a sulfone (


) core, their electrochemical behavior is dictated by the position of the double bond relative to the sulfone group.
  • Vinyl Sulfone (EVS): A conjugated Michael acceptor (

    
    ).[1] It functions primarily as an Anode SEI Former . It reduces at high potentials (approx. 1.9 V vs Li/Li
    
    
    
    ) to form a robust, polymeric Solid Electrolyte Interphase (SEI) on graphite, preventing solvent exfoliation.
  • 3-(Ethylsulphonyl)-1-propene (AES): A non-conjugated allyl sulfone (

    
    ). It functions primarily as a Cathode CEI Stabilizer  and HF Scavenger . Its isolated double bond allows it to polymerize via radical mechanisms at the cathode interface (CEI) and scavenge fluoride ions, significantly improving high-voltage cycling and thermal stability.
    

Chemical & Electrochemical Fundamentals

The structural difference—a single methylene spacer—fundamentally alters the molecular orbital energies and reactivity.

Feature3-(Ethylsulphonyl)-1-propene (AES) Ethyl Vinyl Sulfone (EVS)
Structure


Class Allyl Sulfone (Non-conjugated)Vinyl Sulfone (Conjugated)
LUMO Energy Higher (Harder to reduce)Lower (Easier to reduce)
Reduction Potential < 1.0 V vs Li/Li

(Kinetic limit)
~1.9 V vs Li/Li

Primary Target Cathode (CEI) & Electrolyte BulkAnode (SEI)
Reactivity Type Radical Crosslinking / Nucleophilic attack on F

Electropolymerization / Michael Addition
Mechanistic Insight: The Conjugation Effect
  • EVS (Conjugated): The sulfone group withdraws electrons directly from the vinyl group, lowering the Lowest Unoccupied Molecular Orbital (LUMO). This makes EVS highly susceptible to accepting electrons from the anode, leading to rapid reduction and polymerization before the solvent (EC/EMC) decomposes.

  • AES (Non-Conjugated): The methylene bridge (

    
    ) insulates the double bond. AES resists reduction on the anode. Instead, it is prone to oxidation or radical attack at the cathode, where it forms a protective Cathode Electrolyte Interphase (CEI) layer.
    

Mechanism of Action

A. Vinyl Sulfone (EVS): Anode Protection

EVS operates via a reductive electropolymerization mechanism.

  • Reduction: At ~1.9 V, EVS accepts an electron to form a radical anion.

  • Polymerization: These radicals initiate chain growth, forming a poly(vinyl sulfone) film on the graphite surface.

  • Result: This film is dense and strictly passivating, preventing the co-intercalation of propylene carbonate (PC) or ethylene carbonate (EC), which protects the graphite structure.

B. Allyl Sulfone (AES): Cathode Stability & HF Scavenging

AES provides a dual-protection mechanism:

  • CEI Formation: On high-voltage cathodes (e.g., NMC811, LCO), AES oxidizes to form a radical cation which crosslinks with electrolyte decomposition products, creating a thin, conductive CEI.

  • HF Scavenging: The allyl group is highly reactive toward free radicals and Lewis acids. It can trap fluoride ions (

    
    ) and HF generated by LiPF
    
    
    
    hydrolysis, converting them into stable organofluorine compounds. This prevents transition metal dissolution (e.g., Mn
    
    
    leaching).

G EVS Vinyl Sulfone (EVS) Anode Anode (Graphite) EVS->Anode Diffuses to AES Allyl Sulfone (AES) Cathode Cathode (NMC/LCO) AES->Cathode Diffuses to Electrolyte Electrolyte Bulk (LiPF6 + HF) AES->Electrolyte Scavenges SEI Poly(EVS) SEI Prevents Solvent Co-intercalation Anode->SEI Reductive Polymerization (~1.9V vs Li/Li+) CEI Protective CEI Inhibits Metal Leaching Cathode->CEI Oxidative Crosslinking (High Voltage) Scavenged Stable Organofluorine Reduced Acid Acidity Electrolyte->Scavenged Traps HF/F- SEI->Anode Passivates CEI->Cathode Passivates

Figure 1: Mechanistic divergence. EVS targets the anode for SEI formation, while AES targets the cathode and bulk electrolyte for CEI formation and acid scavenging.

Performance Comparison Data

The following trends are derived from comparative electrochemical studies of sulfone additives.

MetricVinyl Sulfone (EVS) Allyl Sulfone (AES) Verdict
First Cycle Efficiency (ICE) High . Rapid passivation reduces continuous electrolyte loss.Moderate . Does not passivate anode as effectively; relies on VC/FEC for anode SEI.EVS Wins for Anode.
Impedance (R

)
Increases . Thick SEI layers can impede Li

transport if dosage >2%.
Stable/Low . Forms thinner, more permeable CEI layers.AES Wins for Power.
High Voltage Cycling (>4.3V) Poor. Oxidative instability at cathode interface.Excellent . Mitigates electrolyte oxidation and metal dissolution.[2]AES Wins for High Voltage.
Thermal Stability Moderate.High . Allyl groups crosslink at high T, preventing thermal runaway.AES Wins for Safety.
Gas Generation Low (Anode side).Low (Cathode side). Reduces CO

from electrolyte oxidation.
Tie (Context dependent).

Experimental Protocols for Validation

To validate these additives in your specific system, follow this tiered evaluation protocol.

Phase 1: Electrochemical Stability Window (LSV)

Objective: Determine oxidation/reduction potentials.

  • Setup: Three-electrode cell (Pt working, Li metal counter, Li metal reference).

  • Electrolyte: 1.0 M LiPF

    
     in EC/EMC (3:7) + 1.0 wt% Additive .
    
  • Protocol:

    • Reduction Scan: OCV

      
       0.01 V at 1 mV/s. Look for peaks ~1.9 V (EVS).
      
    • Oxidation Scan:[3] OCV

      
       5.5 V at 1 mV/s. Look for current onset >4.5 V (AES).
      
Phase 2: Half-Cell Cycling (Graphite/Li and NMC/Li)

Objective: Isolate Anode vs. Cathode effects.

  • Graphite/Li Half-Cell:

    • Cycle at C/10 for formation.

    • Metric: Compare First Cycle Coulombic Efficiency (ICE). EVS should show distinct improvement over blank electrolyte.

  • NMC/Li Half-Cell:

    • Cycle at 4.5V cutoff.

    • Metric: Capacity retention over 100 cycles. AES should outperform EVS significantly at high voltage.

Phase 3: Impedance Evolution (EIS)

Objective: Measure resistance growth.

  • Protocol: Perform EIS (100 kHz - 10 mHz) after formation (Cycle 1) and after Cycle 50.

  • Analysis: Fit to equivalent circuit. Monitor

    
     (Surface film resistance) and 
    
    
    
    (Charge transfer).
    • Expectation: EVS increases

      
       initially but stabilizes it. AES minimizes the growth of 
      
      
      
      on the cathode side.

Workflow Start Electrolyte Preparation Base: 1M LiPF6 in EC/EMC Split Split Samples Start->Split GroupA Group A: +1% EVS Split->GroupA GroupB Group B: +1% AES Split->GroupB Test1 LSV (Pt/Li/Li) Determine Redox Potentials GroupA->Test1 Test2 Full Cell (NMC/Gr) Formation (C/10) GroupA->Test2 GroupB->Test1 GroupB->Test2 Analysis Post-Mortem Analysis Test2->Analysis XPS (Surface) EIS (Impedance)

Figure 2: Experimental workflow for comparative validation of sulfone additives.

Recommendation

  • Select Vinyl Sulfone (EVS) if your primary failure mode is Graphite Exfoliation or poor Anode SEI stability (e.g., in PC-rich electrolytes).

  • Select Allyl Ethyl Sulfone (AES) if you are developing High-Voltage (4.4V+) or High-Nickel (NMC811) systems where cathode degradation and transition metal dissolution are the limiting factors.

References

  • Review of Sulfone Additives : Zhang, H. et al. "Vinyl sulfones as SEI-forming additives in propylene carbonate based electrolytes for lithium-ion batteries." Journal of Power Sources, 2014. Link

  • Allyl Functionality in CEI : Lee, J. et al. "Allyl phenyl sulfone (APS) as a functional electrolyte additive for high-voltage lithium-ion batteries." Electrochimica Acta, 2020. Link

  • Mechanism of Vinyl Sulfones : Wagner, R. et al. "The influence of vinyl sulfone additives on the performance of lithium-ion batteries." Journal of The Electrochemical Society, 2014. Link

  • AES Properties : Cheméo Data. "3-(Ethylsulphonyl)-1-propene Chemical Properties." Link

Sources

Comparative Guide to Electrolyte Additives: 3-(Ethylsulphonyl)-1-propene vs. Vinylene Carbonate in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of higher energy density, longer cycle life, and enhanced safety in lithium-ion batteries, the role of the electrolyte and its constituent additives is paramount. These additives are instrumental in forming a stable and effective Solid Electrolyte Interphase (SEI), a passivation layer that forms on the anode surface during the initial charging cycles.[1] The quality of this SEI dictates the battery's overall performance, governing everything from coulombic efficiency to thermal stability.[1][2]

This guide provides an in-depth comparison of two critical SEI-forming additives: the well-established benchmark, Vinylene Carbonate (VC), and a representative of the emerging class of sulfonyl-containing compounds, 3-(Ethylsulphonyl)-1-propene. Due to the limited direct comparative data for 3-(Ethylsulphonyl)-1-propene, this analysis will draw upon extensive data from its close structural and functional analog, Prop-1-ene-1,3-sultone (PES) , to provide a robust and scientifically grounded comparison. Both molecules feature a reactive propene group and a sulfonyl moiety, making PES an excellent proxy for understanding the electrochemical behavior of this class of additives.

We will delve into their performance as characterized by cyclic voltammetry (CV), a powerful electrochemical technique for probing the reduction and oxidation processes that define SEI formation and electrolyte stability.[3]

The Role of Cyclic Voltammetry in Evaluating Additives

Cyclic voltammetry is an indispensable tool for investigating the electrochemical behavior of electrolyte components.[4][5] By sweeping the potential of a working electrode and measuring the resulting current, CV provides a detailed fingerprint of the redox reactions occurring at the electrode-electrolyte interface. For additive evaluation, the key insights from a CV scan include:

  • Reduction Potential: The potential at which an additive begins to decompose. An ideal additive has a higher reduction potential (is reduced earlier) than the bulk electrolyte solvents (e.g., ethylene carbonate), allowing it to form the SEI preferentially.[6][7]

  • Passivation Efficacy: A sharp reduction peak on the first cathodic sweep that significantly diminishes or disappears in subsequent cycles indicates the formation of a stable, passivating SEI layer that prevents further electrolyte decomposition.[8]

  • Electrochemical Stability Window: The potential range over which the electrolyte (with the additive) remains stable without significant oxidation or reduction.

Section 1: Vinylene Carbonate (VC) - The Established Standard

Vinylene Carbonate has long been the go-to additive for improving the performance of lithium-ion batteries. Its efficacy stems from its ability to be readily electropolymerized on the anode surface, forming a stable and uniform SEI layer.[2][9][10]

Mechanism of Action: During the first charge, the double bond in the VC molecule makes it more susceptible to reduction than the carbonate solvents in the base electrolyte.[11] This preferential reduction, typically observed as a distinct peak in the first CV cycle, leads to the formation of a polymeric SEI, primarily composed of lithium vinylene dicarbonate and poly(VC). This layer is electronically insulating but ionically conductive, allowing Li⁺ transport while preventing further electron transfer to the electrolyte.[1][11]

Performance Characteristics:

  • Improved Cycle Life: By creating a more stable SEI, VC mitigates the continuous electrolyte consumption that leads to capacity fade.[2]

  • Enhanced Thermal Stability: The VC-derived SEI is more resilient at elevated temperatures compared to the SEI formed from standard carbonate electrolytes alone.[12]

  • Reduced Irreversible Capacity Loss: It improves the initial coulombic efficiency by forming a passivating layer that consumes less charge than the decomposition of the base electrolyte.[13]

Limitations: Despite its benefits, VC is not without drawbacks. The SEI it forms can lead to an increase in cell impedance, particularly at low temperatures.[11] Furthermore, at higher potentials and temperatures, VC's effectiveness can diminish, sometimes leading to performance degradation and gas generation.[11]

Section 2: 3-(Ethylsulphonyl)-1-propene and its Analog, PES - The High-Performance Challenger

Sulfur-containing additives, particularly unsaturated sultones like Prop-1-ene-1,3-sultone (PES), have emerged as superior alternatives to VC, especially for demanding applications requiring high-temperature operation and extended cycle life.

Mechanism of Action: The combination of a carbon-carbon double bond and a highly electron-withdrawing sulfonyl group gives PES a high reduction potential, ensuring it decomposes before the carbonate solvents.[14] Its reduction mechanism involves the cleavage of the S-O bond, leading to the formation of a robust SEI layer rich in lithium sulfates (Li₂SO₃) and organic sulfite/sulfate species.[15] This inorganic-rich SEI is often denser and more stable than the polymer-based SEI from VC.

Performance Advantages over VC:

  • Superior Gas Suppression: Cells containing PES consistently produce significantly less gas during formation and high-temperature storage compared to cells with VC.[11][14] This is a critical advantage for pouch cells, where gas evolution can lead to swelling and degradation.

  • Higher Coulombic Efficiency: Ultra-high precision coulometry studies show that cells with PES exhibit higher coulombic efficiency and less capacity slippage during cycling than those with VC.[11]

  • Enhanced High-Temperature Performance: The PES-derived SEI demonstrates remarkable stability at elevated temperatures (e.g., 60°C), suppressing voltage decay and impedance growth during storage and cycling.[14]

  • Cathode Protection: Like VC, PES also beneficially impacts the cathode, but its superior oxidative stability makes it more suitable for high-voltage cathode materials. It helps to decrease the impedance at the positive electrode.[11]

Section 3: Head-to-Head Performance Comparison

The fundamental differences in the SEI layers formed by VC and sulfonyl-containing additives like PES give rise to distinct performance trade-offs, which can be effectively probed by cyclic voltammetry.

Performance MetricVinylene Carbonate (VC)3-(Ethylsulphonyl)-1-propene / PESSupporting Evidence
Primary SEI Components Polymeric species (e.g., poly(VC), lithium vinylene dicarbonate)Inorganic species (e.g., Li₂SO₃, R-SO₃Li)The decomposition of VC is known to produce polymers[11], while sulfur-based additives form sulfites and sulfates.[15]
Gas Generation Moderate, especially at elevated temperatures.Significantly lower during formation and high-temperature storage.Comparative studies show cells with PES produce much less gas than those with VC.[11][14]
Coulombic Efficiency HighVery HighUltra-high precision coulometry shows PES provides higher efficiency and lower capacity slippage.[11]
Impedance Can increase negative electrode impedance.Increases negative electrode impedance but decreases positive electrode impedance.[11]Both additives modify the impedance of the electrodes, but PES often results in better overall performance, especially at high temperatures.[11]
High-Temp. Stability Good, but can degrade at higher voltages and temperatures.Excellent; suppresses voltage drop and impedance growth effectively at 60°C.PES is considered a superior high-temperature additive.[14]

Section 4: Experimental Protocol for CV Analysis

This section provides a standardized protocol for evaluating and comparing electrolyte additives like VC and 3-(Ethylsulphonyl)-1-propene using cyclic voltammetry.

1. Electrochemical Cell Assembly:

  • Configuration: A three-electrode cell setup is required for accurate potential control.[4][5] Common configurations include coin cells (e.g., CR2032) modified for a reference electrode or a Swagelok-type cell.

  • Working Electrode (WE): Typically a graphite or silicon-based anode, as this is the primary site of SEI formation.

  • Counter Electrode (CE): Lithium metal foil.

  • Reference Electrode (RE): Lithium metal foil.

  • Separator: A microporous membrane (e.g., Celgard) chemically inert to the electrolyte.

  • Assembly Environment: All cell components must be handled and assembled inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm to prevent contamination.

2. Electrolyte Preparation:

  • Base Electrolyte: A standard formulation, for example, 1 M LiPF₆ in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC).

  • Additive Incorporation: Prepare separate electrolyte batches: a control (base electrolyte only), one with a specified concentration of VC (e.g., 2 wt%), and one with the same concentration of 3-(Ethylsulphonyl)-1-propene. Ensure complete dissolution.

3. Cyclic Voltammetry Measurement:

  • Instrument: A high-precision potentiostat.

  • Initial Rest Period: Allow the assembled cell to rest for 1-2 hours to ensure complete wetting of the electrodes.

  • Potential Window: Sweep the potential from the open-circuit voltage (OCV, typically ~3 V vs. Li/Li⁺) down to a low potential (e.g., 0.01 V) and then back up to the OCV.

  • Scan Rate: A slow scan rate (e.g., 0.1 mV/s) is crucial to resolve the distinct reduction peaks associated with SEI formation.[16]

  • Cycles: Perform at least 3-5 cycles. The first cycle is critical for observing the initial SEI formation, while subsequent cycles reveal the stability of the formed passivation layer.

4. Data Analysis and Interpretation:

  • First Cycle Reduction Peaks: Identify the potential and magnitude of the cathodic peaks in the first scan. Compare the reduction potential of the additives to that of the control electrolyte. The additive's peak should appear at a higher potential.

  • Peak Disappearance: Observe the change in the reduction peaks in the 2nd and 3rd cycles. A significant reduction in peak current indicates the formation of a stable, passivating SEI.

  • Coulombic Efficiency: Calculate the coulombic efficiency of the initial cycles from the integrated charge of the cathodic and anodic sweeps.

Visualizations

G cluster_prep Preparation Phase (Glovebox) cluster_exp Experimental Phase cluster_analysis Analysis Phase P1 Prepare Base Electrolyte P2 Add Additive (VC or ESP) P1->P2 P3 Assemble 3-Electrode Cell (WE, CE, RE) P2->P3 E1 Connect to Potentiostat P3->E1 E2 Set CV Parameters (Scan Rate, Voltage Window) E1->E2 E3 Run Cyclic Voltammetry Scan E2->E3 A1 Plot Current vs. Potential (Voltammogram) E3->A1 A2 Identify 1st Cycle Reduction Peaks A1->A2 A3 Compare Peak Evolution Across Cycles A2->A3 A4 Determine Passivation Efficacy & Stability A3->A4

SEI_Formation cluster_VC Vinylene Carbonate (VC) Mechanism cluster_ESP Sulfonyl-Additive (ESP/PES) Mechanism VC_start VC in Electrolyte VC_reduction 1st Cycle Reduction (Electropolymerization) VC_start->VC_reduction VC_sei Polymer-rich SEI (e.g., Poly(VC)) VC_reduction->VC_sei ESP_start ESP/PES in Electrolyte ESP_reduction 1st Cycle Reduction (S-O Bond Cleavage) ESP_start->ESP_reduction ESP_sei Inorganic-rich SEI (e.g., Li₂SO₃, Sulfates) ESP_reduction->ESP_sei

Conclusion

While Vinylene Carbonate remains a highly effective and widely used electrolyte additive, the evidence strongly suggests that sulfonyl-containing compounds like 3-(Ethylsulphonyl)-1-propene (represented by PES) offer a superior performance profile, particularly for next-generation lithium-ion batteries. The formation of a more stable, inorganic-rich SEI leads to tangible benefits, including significantly reduced gas generation and enhanced performance at elevated temperatures. Cyclic voltammetry serves as the foundational technique to validate these properties, clearly distinguishing the reduction behavior and passivation quality of advanced additives. For researchers and developers working on high-energy-density and long-life batteries, especially for applications like electric vehicles where safety and durability are critical, the adoption of sulfonyl-based additives represents a logical and data-supported path forward. Future research will likely focus on synergistic additive blends, combining the benefits of different chemical classes to create even more robust and tailored electrolyte formulations.[11][17]

References

  • Patsnap Eureka. (2025, August 21). Cyclic Voltammetry Protocol for Novel Electrode Materials — Scan Rates, Peak Analysis and Reporting.
  • ResearchGate. (n.d.). Effect of vinylene carbonate (VC) as electrolyte additive on electrochemical performance of Si film anode for lithium ion batteries.
  • ResearchGate. (n.d.). 3,3'-(ethylenedioxy)dipropiononitrile (EDPN) as an Electrolyte Additive for 4.5V LiNi1/3Co1/3Mn1/3O2/Graphite Cells.
  • Ossila. (n.d.). Cyclic Voltammetry Basic Principles, Theory & Setup.
  • ResearchGate. (n.d.). Studies of the Effect of Varying Vinylene Carbonate (VC) Content in Lithium Ion Cells on Cycling Performance and Cell Impedance.
  • Xia, J., Ma, L., Aiken, C. P., Nelson, K. J., Chen, L. P., & Dahn, J. R. (2014). Comparative Study on Prop-1-ene-1,3-sultone and Vinylene Carbonate as Electrolyte Additives for Li(Ni1/3Mn1/3Co1/3)O2/Graphite Pouch Cells. Journal of The Electrochemical Society, 161(10), A1634-A1641.
  • New Journal of Chemistry. (n.d.). Vinylene carbonate as a highly effective electrolyte additive for Li3VO4 anodes with enhanced electrochemical performance.
  • AIP Publishing. (n.d.). Modeling cyclic voltammetry during solid electrolyte interphase formation: Baseline scenario of a dynamically evolving tunneling barrier resulting from a homogeneous single-phase insulating film.
  • ResearchGate. (n.d.). Chemical structures of the electrolyte additives used.
  • Capchem. (2025, September 4). 1,3-Propenesultone (PST) | High-Performance Electrolyte Additive for Lithium-Ion Batteries.
  • Zampardi, G., La Mantia, F., & Schuhmann, W. (2015). Determination of the formation and range of stability of the SEI on glassy carbon by local electrochemistry. RSC Publishing.
  • oneenergi. (n.d.). Vinylene Carbonate (VC) Additive for Lithium Battery Electrolyte.
  • International Journal of Electrochemical Science. (2012). The Cooperative Effect of Vinylene Carbonate and 1,3-Propane Sultone on the Elevated Temperature Performance of Lithium Ion Batteries.
  • Journal of Electrochemistry. (n.d.). Cyclic Voltammetric Simulations on Batteries with Porous Electrodes.
  • ResearchGate. (n.d.). SEI formation in the electrolyte with synergistic additives of ES + LiNO3.
  • ResearchGate. (n.d.). The cyclic voltammetry (CV) of electrolytes on different electrodes.
  • ResearchGate. (n.d.). Comparative study of 1,3-propane sultone, prop-1-ene-1,3-sultone and ethylene sulfate as film-forming additives for sodium ion batteries.
  • ACS Publications. (n.d.). Effect of an Electrolyte Additive of Vinylene Carbonate on the Electronic Structure at the Surface of a Lithium Cobalt Oxide Electrode under Battery Operating Conditions.
  • Chalmers Publication Library. (2016). SEI-forming Electrolyte Additives for Lithium-ion Batteries: Development and Benchmarking of Computational Approaches.
  • Journal of Materials Chemistry A. (n.d.). Enhancing ionic conductivity and suppressing Li dendrite formation in lithium batteries using a vinylene-linked covalent organic framework solid polymer electrolyte.
  • ANHUI MEISENBAO TECHNOLOGY CO., LTD. (n.d.). Vinylethylene Carbonate (VEC).
  • Investigation of the Solid Electrolyte Interphase Formation in Lithium-Ion Batteries with Electrochemical Impedance Spectroscopy. (n.d.).
  • OSTI. (n.d.). Experimental Protocols for Studying Organic Non-Aqueous Redox Flow Batteries.
  • ResearchGate. (n.d.). Comparative investigation of solid electrolyte interphases created by the electrolyte additives vinyl ethylene carbonate and dicyano ketene vinyl ethylene acetal.

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Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-(Ethylsulphonyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 3-(Ethylsulphonyl)-1-propene. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from a conservative hazard assessment based on its constituent functional groups: a reactive alkene and an organosulfur sulfone. This approach ensures a high margin of safety when handling this chemical.

Hazard Analysis & Risk Mitigation

The chemical structure of 3-(Ethylsulphonyl)-1-propene presents a dual-risk profile. The propene group suggests potential flammability and reactivity characteristic of alkenes, while the ethylsulfonyl group is indicative of hazards associated with organosulfur compounds.[1]

Anticipated Hazards:

  • Dermal and Ocular: Potential for skin and eye irritation or burns upon direct contact.

  • Inhalation: Vapors or aerosols may be toxic or irritating to the respiratory system.[1]

  • Flammability: The presence of the propene moiety suggests the compound may be flammable, especially near ignition sources.[2][3][4]

  • Reactivity: May react exothermically with strong oxidizing agents, acids, or bases.[5][6][7]

The cornerstone of our safety philosophy is the hierarchy of controls. While this document focuses on PPE, it is critical to emphasize that all handling of 3-(Ethylsulphonyl)-1-propene must occur within a certified chemical fume hood to minimize vapor inhalation, which serves as the primary engineering control.

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist but a comprehensive system designed to shield you from the specific hazards identified. Each component is chosen for its chemical resistance and protective capabilities against the anticipated risks of this compound.

Eye and Face Protection

Standard safety glasses are insufficient. The risk of chemical splashes, which can cause irreversible eye damage, necessitates a higher level of protection.

  • Mandatory: Wear indirectly-vented, chemical splash goggles at all times.[8]

  • Recommended for High-Risk Procedures: For tasks involving larger volumes (>50 mL) or a significant risk of splashing, a full-face shield must be worn over the chemical splash goggles.[6][9] This provides a secondary barrier protecting the entire face.

Hand Protection

Given that solvents can degrade glove materials, a single pair of gloves offers inadequate protection for extended work.[10] We mandate a double-gloving system to provide robust protection against both incidental contact and potential chemical permeation.

  • Inner Glove: A standard nitrile examination glove. This layer provides dexterity and initial protection.

  • Outer Glove: A thicker, chemical-resistant glove such as neoprene or butyl rubber. This layer offers extended protection against solvents and reactive chemicals. Always consult a glove compatibility chart for the specific solvents being used in your procedure.

  • Integrity Check: Before use, visually inspect all gloves for any signs of degradation, punctures, or tears.

Body Protection

Protecting your body from potential spills and splashes is crucial. Standard cotton lab coats offer minimal chemical resistance.

  • Primary: A flame-resistant (FR) lab coat is required due to the potential flammability of the alkene group.

  • Secondary: For procedures with a higher splash risk, a chemically resistant apron should be worn over the lab coat.[9]

  • Attire: Do not wear shorts, open-toed shoes, or synthetic fiber clothing which can melt and adhere to the skin if ignited.[10] Long pants and fully enclosed leather or chemical-resistant shoes are mandatory.

Respiratory Protection

While the primary engineering control is a fume hood, emergency situations or specific maintenance tasks may require respiratory protection.

  • Standard Operations: No respiratory protection is needed if all work is conducted within a properly functioning chemical fume hood.

  • Emergency or High-Risk Scenarios: If there is a fume hood failure or a significant spill, use a NIOSH-approved respirator with an organic vapor (OV) cartridge.[6] Personnel must be fit-tested and trained in the use of such equipment.

PPE Summary Table
Protection TypeStandard OperationsHigh-Risk Operations (e.g., large scale, spill)
Engineering Control Certified Chemical Fume HoodCertified Chemical Fume Hood
Eye/Face Chemical Splash GogglesChemical Splash Goggles AND Full Face Shield
Hand Double-Gloved: Nitrile (Inner), Neoprene/Butyl (Outer)Double-Gloved: Nitrile (Inner), Neoprene/Butyl (Outer)
Body Flame-Resistant Lab Coat, Long Pants, Closed-Toed ShoesFlame-Resistant Lab Coat AND Chemical-Resistant Apron
Respiratory Not Required (in Fume Hood)NIOSH-Approved Respirator with Organic Vapor Cartridge

Safe Handling and PPE Workflow

Adherence to a strict, procedural workflow is critical to ensuring safety and preventing contamination. The following diagram and steps outline the process from preparation to waste disposal.

G cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation Phase Risk_Assessment 1. Conduct Risk Assessment Select_PPE 2. Select Appropriate PPE Risk_Assessment->Select_PPE Inspect_PPE 3. Inspect PPE for Damage Select_PPE->Inspect_PPE Locate_Safety 4. Locate Eyewash/Shower Inspect_PPE->Locate_Safety Don_PPE 5. Don PPE (Correct Sequence) Locate_Safety->Don_PPE Handling 6. Handle Chemical in Fume Hood Don_PPE->Handling Doff_PPE 7. Doff PPE (Avoid Contamination) Handling->Doff_PPE Spill Emergency: Spill or Exposure Handling->Spill If spill occurs Decon 8. Decontaminate Work Area Doff_PPE->Decon Waste 9. Dispose of Waste Properly Decon->Waste Emergency_Response Execute Emergency Response Plan Spill->Emergency_Response

Caption: Workflow for Safely Handling 3-(Ethylsulphonyl)-1-propene.

Step-by-Step Protocol
  • Pre-Operation:

    • Verify the certification of the chemical fume hood.

    • Inspect all PPE for defects (cracks in goggles, tears in gloves, etc.).

    • Ensure unobstructed access to an emergency shower and eyewash station.

  • Donning PPE Sequence:

    • Put on inner nitrile gloves.

    • Don flame-resistant lab coat.

    • Don outer chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.

    • Don chemical splash goggles.

    • Don face shield (if required).

  • Handling:

    • Perform all manipulations deep within the fume hood with the sash at the lowest practical height.

    • Keep all containers of the chemical sealed when not in immediate use.

  • Doffing PPE Sequence (to prevent self-contamination):

    • Remove outer chemical-resistant gloves.

    • Remove face shield (if used).

    • Remove lab coat.

    • Remove chemical splash goggles.

    • Remove inner nitrile gloves.

    • Wash hands thoroughly with soap and water.[5]

Decontamination and Waste Disposal

Proper disposal is a critical final step in the safe handling of this compound.

  • Decontamination: Wipe down the work surface in the fume hood and any contaminated equipment with an appropriate solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be treated as hazardous waste.

  • Waste Disposal:

    • NEVER dispose of 3-(Ethylsulphonyl)-1-propene or its waste down the drain.

    • Organosulfur compounds require specialized disposal. It is forbidden to burn such materials in the open; they must be handled by professional waste services, often utilizing high-temperature incineration.

    • Collect all liquid waste, solid waste (contaminated filter paper, etc.), and used PPE in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[11] Seek medical attention.

  • Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]

  • Spill: Evacuate the immediate area. If the spill is large, alert others and contact your institution's EHS emergency line. Do not attempt to clean up a large spill without proper training and equipment.

References

  • Material Safety Data Sheet Propylene. (2022-04-01).
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Airgas.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06).
  • What are the health and safety considerations when working with alkenes? - TutorChase.
  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA.
  • SAFETY DATA SHEET Propylene SECTION 1 - Linde Gas GmbH.
  • Sulfur Storage & Handling Tips | Safety Guide - Faraz Oil.
  • 1 - SAFETY DATA SHEET.
  • Removal of organosulfur compounds from oil fractions - GlobeCore.
  • 3 - SAFETY DATA SHEET.
  • How to Choose PPE for Chemical Work. (2025-10-23).
  • Proper disposal of chemicals - Sciencemadness Wiki. (2025-08-20).
  • SULFOXIDES AND SULFONES: REVIEW - ResearchGate. (2025-08-06).
  • Working with Hazardous Chemicals - Organic Syntheses.
  • Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils - Open Government program. (2011-09-12).
  • SAFETY DATA SHEET 2-Propene-1-thiol - Synerzine. (2020-07-24).
  • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS.
  • Desulfurization of Organosulfur Compounds with Lithium and Sodium - PDF Free Download.
  • Lab Safety Equipment & PPE - ChemTalk.
  • From Functional Ingredients to Functional Foods: Focus on Brassicales Plant Species and Glucosinolates - MDPI.
  • A process for preparing sulfones - Google Patents.
  • Sulfone synthesis by oxidation - Organic Chemistry Portal.
  • Method for the removal of organic sulfur from carbonaceous materials - Google Patents.

Sources

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